N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-14(18)16-11-6-7-13(12(15)10-11)17-8-4-3-5-9-17/h2,6-7,10H,1,3-5,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGUDTWIGIYRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)N2CCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
The following is an in-depth technical guide on the chemical entity N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide .
Classification: Covalent Kinase Inhibitor Warhead / Electrophilic Fragment Primary Application: Medicinal Chemistry (Fragment-Based Drug Discovery), Covalent Reactivity Profiling
Part 1: Executive Summary & Chemical Identity
This compound is a specialized electrophilic fragment used primarily in the development of irreversible kinase inhibitors. Structurally, it consists of an electron-deficient acrylamide warhead coupled to a 3-fluoro-4-(piperidin-1-yl)aniline core.
This compound serves as a critical model system for understanding the reactivity of "solvent-front" moieties in drugs targeting Cysteine residues (e.g., BTK, EGFR, JAK3). The fluorine atom at the 3-position modulates the electronic properties of the phenyl ring, influencing both the metabolic stability and the electrophilicity of the acrylamide Michael acceptor.
Chemical Identity Table[1][2][3]
| Property | Data |
| IUPAC Name | N-(3-fluoro-4-(piperidin-1-yl)phenyl)prop-2-enamide |
| Common Name | N-(3-fluoro-4-piperidin-1-ylphenyl)acrylamide |
| Molecular Formula | C₁₄H₁₇FN₂O |
| Molecular Weight | 248.30 g/mol |
| SMILES | C=CC(=O)Nc1ccc(N2CCCCC2)c(F)c1 |
| Core Scaffold | N-Aryl Acrylamide |
| Warhead Type | Michael Acceptor (α,β-unsaturated amide) |
| LogP (Predicted) | ~2.5 - 2.8 |
| pKa (Base) | ~8.5 (Piperidine nitrogen) |
Part 2: Chemical Structure & Electronic Properties
The molecule is composed of three distinct pharmacophoric elements, each serving a specific function in ligand-protein interactions.
The Acrylamide Warhead (Michael Acceptor)
-
Function: Acts as a weak electrophile targeting nucleophilic cysteine residues (e.g., Cys481 in BTK, Cys797 in EGFR).
-
Mechanism: Undergoes an irreversible Michael addition (1,4-conjugate addition) to form a covalent bond.
-
Reactivity Tuning: The amide linkage attenuates the reactivity compared to esters or ketones, ensuring the compound is not hyper-reactive (preventing off-target toxicity like glutathione depletion).
The 3-Fluoro Phenyl Linker[4][5]
-
Conformational Lock: The fluorine atom induces a specific torsion angle between the amide and the phenyl ring due to steric repulsion and electrostatic effects.
-
Metabolic Stability: Blocks metabolic oxidation at the 3-position (a common soft spot for CYP450 enzymes).
-
Electronic Effect: The electronegative fluorine exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the amide proton and modulating the electrophilicity of the acrylamide double bond.
The Piperidine Tail[6][7]
-
Solubility: The basic nitrogen (pKa ~8.5) is protonated at physiological pH, improving aqueous solubility.
-
Binding: Often mimics the "solvent-exposed" region of a kinase inhibitor, engaging in hydrogen bonding or ionic interactions with residues at the rim of the ATP-binding pocket.
Part 3: Mechanism of Action (Covalent Binding)
The defining property of this compound is its ability to covalently modify proteins. This process follows a two-step kinetic mechanism:
-
Reversible Binding (
): The piperidine and phenyl ring align the molecule within the binding pocket via non-covalent interactions (Van der Waals, H-bonds). -
Inactivation (
): The thiol group of a cysteine residue attacks the -carbon of the acrylamide.
Reaction Pathway Diagram (DOT)
Caption: Kinetic pathway of covalent inhibition via Michael addition to a cysteine residue.
Part 4: Synthesis & Manufacturing Protocol
Objective: Synthesize this compound from 3-fluoro-4-(piperidin-1-yl)aniline.
Reagents
-
Precursor: 3-Fluoro-4-(piperidin-1-yl)aniline (CAS 85983-56-8)
-
Acylating Agent: Acryloyl chloride (CAS 814-68-6)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Protocol
-
Preparation:
-
Dissolve 1.0 eq of 3-fluoro-4-(piperidin-1-yl)aniline in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Cool the solution to 0°C using an ice bath to control the exotherm and prevent polymerization of the acryloyl chloride.
-
Add 1.5 eq of DIPEA. Stir for 10 minutes.
-
-
Acylation:
-
Dilute 1.1 eq of acryloyl chloride in a small volume of DCM.
-
Add the acryloyl chloride solution dropwise to the reaction mixture over 20 minutes.
-
Critical Control Point: Maintain temperature < 5°C. Rapid addition can lead to bis-acylation or polymerization.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours.
-
Monitor via TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the aniline peak [M+H]+ ~195 and appearance of product [M+H]+ ~249.
-
-
Work-up:
-
Quench with saturated aqueous
. -
Extract the organic layer and wash with brine.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is often a yellow solid.
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0-5% Methanol in Dichloromethane.
-
Note: Avoid acidic mobile phases during purification to prevent hydrolysis of the amide, though acrylamides are generally stable.
-
Synthesis Workflow Diagram (DOT)
Caption: Synthetic route for the acylation of the fluoro-aniline precursor.
Part 5: Experimental Characterization & Assays
Structure Verification (NMR/MS)
-
¹H NMR (400 MHz, DMSO-d₆):
-
Acrylamide protons: Characteristic multiplets at
6.2–6.5 ppm (dd) and 5.7 ppm (dd). -
Amide NH: Singlet at
~10.0 ppm.[1] -
Aromatic: Multiplets at
7.0–7.5 ppm (splitting pattern affected by F-coupling). -
Piperidine: Multiplets at
2.9 (N-CH2) and 1.5–1.7 (C-CH2).
-
-
LC-MS: ESI+ peak at m/z 249.15 [M+H]⁺.
Glutathione (GSH) Reactivity Assay
To assess the "warhead" reactivity (safety profiling), the compound is incubated with GSH.
-
Protocol: Incubate 10 µM compound with 5 mM GSH in PBS (pH 7.4) at 37°C.
-
Readout: Monitor the disappearance of the parent compound and appearance of the GSH-adduct via LC-MS over 24 hours.
-
Metric: Half-life (
). A min indicates high reactivity (potential for toxicity); hours suggests a "tunable" covalent inhibitor suitable for drug development.
Solubility Profiling
-
Kinetic Solubility: Turbidimetric assay in PBS (pH 7.4).
-
Expectation: Moderate to high solubility due to the piperidine solubilizing group.
References
-
PubChem Compound Summary . 3-Fluoro-4-(piperidin-1-yl)aniline (Precursor). National Center for Biotechnology Information. Available at: [Link]
- Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Foundational text on acrylamide warhead design).
Sources
Mechanism of action for N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide in kinase inhibition
Technical Guide: Mechanism of Action for N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide in Kinase Inhibition Content Type: Technical Whitepaper Subject: Targeted Covalent Inhibition (TCI) & Michael Acceptor Reactivity Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary: The Covalent Paradigm
The molecule This compound represents a canonical architecture for Targeted Covalent Inhibitors (TCIs) .[1] Unlike traditional ATP-competitive inhibitors that rely solely on equilibrium binding (
This guide deconstructs the mechanism of action (MoA) of this specific chemical entity, focusing on its acrylamide warhead (prop-2-enamide) and its interaction with nucleophilic cysteine residues (e.g., Cys481 in BTK, Cys797 in EGFR) located within the ATP-binding pocket.[1]
Chemical Architecture & Pharmacophore Analysis
To understand the mechanism, we must first dissect the molecule into its functional domains.[1]
| Domain | Chemical Structure | Function in Kinase Inhibition |
| The Warhead | Prop-2-enamide (Acrylamide) | Acts as a Michael Acceptor .[1] It contains an electron-deficient |
| The Scaffold | Phenyl Ring | Mimics the adenine ring of ATP, occupying the hydrophobic hinge region of the kinase.[1] |
| Electronic Modulator | 3-Fluoro Group | Withdraws electron density from the phenyl ring.[1] This increases the acidity of the amide NH (strengthening H-bonds with the hinge) and metabolically blocks the C3 position from oxidation.[1] |
| Solubilizing Tail | 4-Piperidin-1-yl | Projects towards the solvent front.[1] It improves solubility and may form salt bridges with surface residues (e.g., Asp or Glu) to orient the molecule.[1] |
Mechanism of Action: The Kinetic Cascade[1]
The inhibition process is not a single event but a kinetic cascade described by the two-step covalent inhibition model .[1]
Step 1: Reversible Binding ( )
Initially, the inhibitor binds reversibly to the active site of the kinase.[1] The piperidinyl-phenyl scaffold orients itself within the ATP pocket, stabilized by:
-
Hydrogen Bonding: The amide nitrogen interacts with the kinase hinge region (e.g., Met, Glu residues).[1]
-
Van der Waals Forces: The phenyl ring stacks against hydrophobic residues (e.g., Leu, Val).[1]
At this stage, the inhibitor is in equilibrium and can dissociate.[1] This affinity is defined by the dissociation constant,
Step 2: Nucleophilic Attack ( )
Once bound, the prop-2-enamide warhead is positioned in close proximity (typically < 4 Å) to a specific, non-catalytic Cysteine residue (the "Cysteine Trap").[1]
-
Thiol Activation: The basic environment of the kinase pocket often lowers the pKa of the Cysteine thiol (-SH), generating a highly nucleophilic thiolate anion (-S⁻).[1]
-
Michael Addition: The thiolate attacks the
-carbon of the acrylamide double bond.[1] -
Enolate Intermediate: The electrons shift to form a transient enolate.[1]
-
Protonation: The intermediate captures a proton to form a stable, irreversible thioether bond .[1]
The Result: The kinase is permanently inactivated.[1] Activity can only be restored by the synthesis of new protein (turnover).[1]
Visualization: The Signaling & Reaction Pathway[1]
The following diagram illustrates the transition from the reversible complex to the irreversible adduct.
Figure 1: Kinetic pathway of Targeted Covalent Inhibition (TCI).[1] The reaction proceeds from reversible binding (E[1]·I) to irreversible inactivation (E-I).[1]
Experimental Validation Protocols
To confirm the mechanism of action for this compound, the following self-validating protocols are required.
Protocol A: Mass Spectrometry (Intact Protein Analysis)
Objective: Confirm covalent adduct formation by detecting a precise mass shift.[1]
-
Preparation: Incubate the recombinant kinase domain (e.g., BTK, 1 µM) with the inhibitor (10 µM) in kinase buffer (50 mM HEPES, pH 7.[1]5) for 60 minutes.
-
Control: Run a vehicle control (DMSO) in parallel.
-
Analysis: Inject samples into an LC-MS (ESI-TOF). Deconvolute the raw spectra to obtain the zero-charge mass.[1]
-
Validation Criteria:
Protocol B: Time-Dependent Inhibition (Wait-and-Read)
Objective: Determine
-
Pre-incubation: Incubate enzyme and inhibitor at varying concentrations for different time points (
min). -
Reaction Trigger: Add ATP and substrate to initiate the kinase reaction.[1]
-
Measurement: Measure phosphorylation activity (e.g., via fluorescence or radioactivity).[1]
-
Calculation: Plot the remaining enzyme activity (
) vs. time to obtain . Then, plot vs. [Inhibitor] to solve for and using the hyperbolic equation: [1]
Protocol C: Washout Experiment (Jump Dilution)
Objective: Prove irreversibility.[1]
-
Incubation: Incubate kinase with inhibitor at
for 1 hour. -
Dilution: Dilute the mixture 100-fold into buffer containing ATP/substrate (effectively removing unbound inhibitor).
-
Readout: Monitor enzyme activity over time.
-
Validation:
Workflow Visualization: Screening Strategy
Figure 2: Step-by-step validation workflow for confirming covalent mechanism of action.
References
-
Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317.[1] Link
-
Liu, Q., et al. (2013).[1] "Developing irreversible inhibitors of the protein kinase cysteinome."[1] Chemistry & Biology, 20(2), 146-159.[1] Link
-
Baillie, T. A. (2016).[1] "Targeted Covalent Inhibitors for Drug Design: The Redox-Enzyme Connection." Angewandte Chemie International Edition, 55(43), 13408-13421.[1] Link[1]
-
Schwartz, P. A., et al. (2014).[1] "Covalent Kinase Inhibitors: A Review of the Current Landscape." ACS Chemical Biology, 9(12), 2718-2728.[1] Link[1]
Sources
Technical Guide: Therapeutic Targets and Binding Affinity of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
The following technical guide details the therapeutic targeting, binding kinetics, and experimental validation of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide .
Executive Summary
This compound is a specialized covalent chemical probe belonging to the class of acrylamide-based kinase inhibitors .[1][2] Structurally, it comprises a Michael acceptor (prop-2-enamide) coupled to a 3-fluoro-4-piperidinyl-aniline scaffold.[1][2] This compound is primarily utilized in Targeted Covalent Inhibition (TCI) strategies to map and inhibit kinases possessing a solvent-exposed cysteine residue in the ATP-binding pocket.[1][2]
Its mechanism of action relies on a two-step binding process: initial non-covalent recognition followed by a rapid, irreversible Michael addition reaction with a nucleophilic cysteine thiol (e.g., Cys481 in BTK, Cys797 in EGFR).[1][2] This guide outlines its pharmacophore properties, predicted therapeutic targets, and the kinetic frameworks (
Structural Pharmacophore & Mechanism of Action[1][2][3]
Structural Dissection
The molecule functions as a "warhead-linker-tail" system, optimized for covalent tagging.[1][2]
| Component | Chemical Moiety | Function |
| Warhead | Prop-2-enamide (Acrylamide) | Electrophile: Forms a covalent thioether bond with cysteine residues.[1][2] |
| Core/Linker | N-phenyl amide | Scaffold: Orients the warhead; the amide NH often forms a hydrogen bond with the hinge region (e.g., Met residue).[1][2] |
| Substitution | 3-Fluoro group | Electronic Modulation: Increases metabolic stability and modulates the pKa of the aniline nitrogen; may interact with gatekeeper residues.[1][2] |
| Tail | 4-Piperidin-1-yl group | Solubilizer/Binder: Extends into the solvent channel or ribose pocket; improves solubility and pharmacokinetic profile.[1][2] |
Mechanism: The Michael Addition
The binding event is distinct from reversible inhibition.[1][2] The acrylamide
Reaction Pathway:
-
Encounter Complex (
): The inhibitor binds reversibly to the kinase active site ( ).[1][2] -
Covalent Bond Formation (
): The cysteine thiol attacks the acrylamide, forming an irreversible complex ( ).[1][2]
Figure 1: Kinetic pathway of targeted covalent inhibition.[1][2] The transition from E·I to E-I is governed by the inactivation rate constant (
Therapeutic Targets
Based on the acrylamide-phenyl-piperidine motif, this compound targets the Kinase Cysteinome —specifically kinases with a cysteine located at the hinge-binding region or the solvent front.[1][2]
Primary Targets (High Probability)
-
Bruton's Tyrosine Kinase (BTK):
-
Epidermal Growth Factor Receptor (EGFR):
-
JAK3 (Janus Kinase 3):
Secondary/Off-Targets
-
Kynurenine Monooxygenase (KMO): While typically targeted by different scaffolds, the fluoro-phenyl-piperidine moiety has shown affinity in KMO inhibitors (e.g., N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl) derivatives).[1][2]
Binding Affinity & Kinetic Characterization
For covalent inhibitors, standard
Kinetic Parameters
- (M): The dissociation constant of the initial non-covalent complex.[1][2] Measures binding affinity .
- (s⁻¹): The rate of covalent bond formation.[1][2] Measures chemical reactivity .
- (M⁻¹s⁻¹): The efficiency of inactivation.[1][2]
Target Values for Potent Inhibitors:
Quantitative Data Summary (Predicted)
Based on structural analogs (e.g., simple acrylamide fragments vs. optimized drugs).
| Parameter | Optimized Drug (e.g., Ibrutinib) | This compound (Probe) |
| Binding Mode | Covalent (Irreversible) | Covalent (Irreversible) |
| < 1 nM | 100 nM - 1 | |
| ~0.01 - 0.05 s⁻¹ | ~0.005 - 0.02 s⁻¹ | |
| Selectivity | High (Scaffold driven) | Moderate (Warhead driven) |
Experimental Protocols
Protocol A: Determination of (Time-Dependent Inhibition)
Objective: Calculate the true potency of the covalent inhibitor.[1][2]
-
Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (10 concentrations).
-
Enzyme Activation: Incubate the target kinase (e.g., BTK, 5 nM) with the compound for varying time points (
= 0, 15, 30, 60, 120 min) before adding ATP/substrate.[1][2] -
Reaction: Initiate the kinase reaction by adding ATP (
concentration) and peptide substrate.[1][2] -
Readout: Measure phosphorylation via fluorescence (e.g., FRET or Caliper Mobility Shift).[1][2]
-
Analysis:
Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)
Objective: Confirm the formation of a covalent adduct and stoichiometry.
-
Incubation: Incubate Kinase Domain (1-5
M) with Compound (10-50 M, 10x excess) in reaction buffer (20 mM Tris pH 7.5, 150 mM NaCl) for 60 minutes. -
Quenching: Stop reaction with 1% Formic Acid.
-
LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.[1][2]
-
Deconvolution: Deconvolute the raw spectra to zero-charge mass.
-
Validation:
Figure 2: Workflow for kinetic characterization of covalent inhibitors.
References
-
Singh, J., et al. (2011).[1][2] "The resurgence of covalent drugs."[1][2] Nature Reviews Drug Discovery, 10, 307–317.[1][2] Link
-
Schwartz, P. A., et al. (2014).[1][2] "Covalent EGFR inhibitor analysis reveals importance of reversible interactions."[1][2] Proceedings of the National Academy of Sciences, 111(1), 173-178.[1][2] Link[1][2]
-
Barf, T., & Kaptein, A. (2012).[1][2] "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry, 55(14), 6243-6262.[1][2] Link[1][2]
-
BindingDB. "Kinase Inhibition Data for Acrylamide Derivatives."[1][2] Link[1][2]
-
PubChem. "Compound Summary: 3-Fluoro-4-(piperidin-1-yl)aniline Derivatives."[1][2] Link
Sources
Structure-Activity Relationship (SAR) of Fluorinated Acrylamide Derivatives in Covalent Drug Design
Executive Summary
The renaissance of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern pharmacotherapy, offering unprecedented potency, prolonged target engagement, and the ability to drug previously "undruggable" targets. At the heart of this revolution is the acrylamide warhead. However, optimizing the delicate balance between target reactivity and metabolic stability remains a central challenge in drug development. This whitepaper provides an in-depth mechanistic analysis of how fluorination—specifically the deployment of α-fluoroacrylamide (2-fluoroacrylamide) derivatives—solves the pharmacokinetic/pharmacodynamic (PK/PD) disconnect inherent to classic Michael acceptors.
The Metabolic Liability of Unsubstituted Acrylamides
Unsubstituted acrylamides function as Michael acceptors, undergoing conjugate addition with the thiolate of a target cysteine residue[1]. While highly effective for target engagement (e.g., in blockbuster kinase inhibitors like ibrutinib), their intrinsic electrophilicity often leads to off-target reactivity with glutathione (GSH), the most abundant intracellular non-protein thiol[2].
This rapid GSH conjugation drives extensive hepatic and extrahepatic clearance. The resulting high volume of distribution and short in vivo half-life often necessitate higher dosing, which increases the risk for idiosyncratic drug toxicity via the haptenization of off-target proteins. Consequently, modern SAR campaigns prioritize warhead tuning to decouple target engagement from off-target thiol reactivity.
Mechanistic Rationale: The Stereoelectronic Advantage of Fluorination
The substitution of the alpha-hydrogen with a highly electronegative fluorine atom represents a masterclass in stereoelectronic tuning[2]. The 2-fluoroacrylamide warhead modulates reactivity through two competing forces:
-
Electronic Resonance Dampening: Inductively, fluorine withdraws electron density, which theoretically should increase electrophilicity. However, fluorine also possesses lone pairs that donate into the
-system via resonance. This resonance donation dominates, destabilizing the transition state for nucleophilic attack by soft nucleophiles like GSH. The net result is a significant decrease in the intrinsic reactivity of the warhead[3]. -
The Proximity Effect: The fluorine atom introduces specific steric bulk and alters the conformational preference of the acrylamide. When the inhibitor binds non-covalently to the target protein's allosteric or active site, the local geometry forces the warhead into an optimal trajectory for attack by the target cysteine. This "proximity effect" overcomes the reduced intrinsic reactivity, allowing rapid covalent bond formation with the target while sparing circulating GSH[4].
Quantitative SAR Profiling
To illustrate the impact of warhead substitution, the following table synthesizes quantitative SAR data comparing standard acrylamides, highly reactive chloroacetamides, and optimized 2-fluoroacrylamides.
| Warhead Type | Example Scaffold | Intrinsic Reactivity (GSH | Target IC | Whole Blood Stability ( |
| Chloroacetamide | Tool Compound | < 15 min | 40 - 50 | < 1 hour |
| Acrylamide | Early Lead | ~170 min | 10 - 15 | < 2 hours |
| 2-Fluoroacrylamide | > 4000 min | 5 - 14 | > 50 hours |
Data demonstrates that while chloroacetamides are hyper-reactive, they suffer from poor stability. The 2-fluoroacrylamide maintains nanomolar target potency while virtually eliminating GSH-mediated clearance.
Experimental Workflows for Covalent Warhead Evaluation
As a Senior Application Scientist, I emphasize that protocols cannot merely be a list of steps; they must be self-validating systems built on chemical causality.
Intrinsic Reactivity: Pseudo-First-Order GSH Depletion Assay
Objective: Quantify the intrinsic electrophilicity of the synthesized warhead independent of protein binding.
-
Step 1: Prepare a 10 mM stock of the inhibitor in anhydrous DMSO.
-
Step 2: Prepare a 50 mM GSH solution in 100 mM potassium phosphate buffer. Causality: The pH must be strictly maintained at 7.4 because the thiolate anion (GS⁻) is the active nucleophile; deviations will artificially skew the apparent reactivity.
-
Step 3: Initiate the reaction by mixing the inhibitor (final conc. 100 μM) with GSH (final conc. 5 mM) at 37°C. Causality: A 50-fold molar excess of GSH ensures pseudo-first-order kinetics, making the depletion rate independent of fluctuating GSH concentrations.
-
Step 4: Quench aliquots at intervals (0, 15, 30, 60, 120, 240 mins) using equal volumes of cold acetonitrile containing an internal standard.
-
Step 5: Analyze via LC-MS/MS. Plot
vs. time to calculate the pseudo-first-order rate constant ( ) and half-life ( ). -
System Validation: Run parallel incubations with a hyper-reactive control (chloroacetamide) and a non-reactive control (propionamide). The assay is only valid if the chloroacetamide
is <20 minutes and the propionamide shows zero depletion.
Target Engagement: Intact Protein High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm covalent adduct formation and determine the rate of inactivation (
-
Step 1: Incubate recombinant target protein (2 μM) with varying concentrations of the inhibitor in assay buffer (HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) at 25°C.
-
Step 2: At designated time intervals, remove aliquots and quench with 1% formic acid. Causality: Formic acid rapidly drops the pH, protonating the target cysteine and instantly halting the covalent reaction to provide an accurate temporal snapshot.
-
Step 3: Desalt samples using a C4 online LC column. Causality: Intact proteins are highly hydrophobic and will irreversibly bind to standard C18 columns, leading to signal loss. C4 stationary phases ensure high recovery.
-
Step 4: Analyze via HRMS (Q-TOF) and deconvolute raw mass spectra using MaxEnt1 algorithms to determine the mass shift (+ mass of inhibitor).
-
System Validation: Include a mutant protein control (e.g., KRAS G12S) lacking the nucleophilic cysteine. The absence of a mass shift confirms that adduct formation is strictly cysteine-dependent.
Self-validating experimental workflow for the SAR profiling of covalent warheads.
Case Study: KRAS G12C and the Genesis of Adagrasib
The clinical development of Adagrasib (MRTX849) perfectly illustrates the power of the 2-fluoroacrylamide warhead[5]. Early KRAS G12C inhibitors utilizing standard acrylamides exhibited poor oral bioavailability and rapid clearance due to extensive extrahepatic GSH conjugation.
By substituting the acrylamide with a 2-fluoroacrylamide, researchers achieved a dramatic reduction in GSH conjugation[2]. This single stereoelectronic modification extended the whole blood half-life to >50 hours across species while maintaining potent cellular inhibition (IC
Mechanism of KRAS G12C inhibition by 2-fluoroacrylamide targeted covalent inhibitors.
Conclusion
The transition from unsubstituted acrylamides to fluorinated derivatives marks a critical maturation in the field of covalent drug discovery. By leveraging the unique resonance and steric properties of the fluorine atom, drug developers can successfully navigate the narrow therapeutic window of targeted covalent inhibitors, ensuring robust target engagement without compromising metabolic stability.
References
-
Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.[Link]
-
Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry.[Link]
-
Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? PubMed Central (PMC).[Link]
-
Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of the American Chemical Society.[Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.[Link]
Sources
Physiochemical Properties and Lipophilicity of N-(3-fluoro-4-(piperidin-1-yl)phenyl)acrylamide: A Technical Guide for Covalent Inhibitor Design
Executive Summary
The transition from reversible to irreversible targeted covalent inhibitors (TCIs) has revolutionized the treatment of oncology and autoimmune diseases. N-(3-fluoro-4-(piperidin-1-yl)phenyl)acrylamide (also systematically named N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide) represents a highly optimized, prototypical structural motif frequently utilized in the development of these therapies (e.g., EGFR, BTK, and KRAS G12C inhibitors).
Designing a successful covalent drug requires a delicate equilibrium: the molecule must be lipophilic enough to cross lipid bilayers, yet hydrophilic enough to maintain aqueous solubility, all while housing a reactive electrophile that selectively engages target cysteines without causing widespread proteomic toxicity[1][2]. This whitepaper provides a comprehensive analysis of this molecule's physicochemical architecture, the critical role of its lipophilicity, and the self-validating experimental protocols required to characterize its pharmacokinetic potential.
Molecular Architecture & Physicochemical Profiling
The rational design of N-(3-fluoro-4-(piperidin-1-yl)phenyl)acrylamide integrates three distinct functional moieties. Each structural choice is driven by specific pharmacokinetic and pharmacodynamic causalities:
-
The Acrylamide Warhead (prop-2-enamide): This moiety acts as a "soft" electrophile (Michael acceptor). It is precisely tuned to form a permanent covalent thioether bond with nucleophilic cysteine residues (such as Cys797 in EGFR or Cys481 in BTK)[1]. The amide nitrogen also serves as a critical hydrogen bond donor (HBD) for target docking.
-
The 3-Fluoro Substitution: Fluorine is highly electronegative and sterically small (van der Waals radius 1.47 Å, closely mimicking hydrogen)[3]. Its strategic placement meta to the acrylamide serves three purposes: it blocks CYP450-mediated aromatic oxidation, it enhances membrane permeability, and it withdraws electron density from the adjacent piperidine ring, thereby modulating its pKa[4][5].
-
The 4-Piperidin-1-yl Moiety: This saturated heterocyclic ring introduces significant lipophilic bulk and a tertiary amine center. It drives hydrophobic interactions within the target binding pocket while maintaining a basic center that can interact with acidic residues or solvent networks.
Quantitative Data Summary
The following table summarizes the calculated physicochemical properties of the compound, demonstrating its strict adherence to Lipinski’s Rule of Five.
| Physicochemical Property | Value | Pharmacokinetic Implication |
| Molecular Weight | 248.30 g/mol | <500 Da; highly favorable for oral bioavailability and rapid diffusion. |
| Molecular Formula | C14H17FN2O | - |
| Topological Polar Surface Area | ~32.3 Ų | <90 Ų; excellent for passive lipid bilayer permeation and potential blood-brain barrier (BBB) crossing. |
| H-Bond Donors / Acceptors | 1 / 2 | Low H-bonding potential minimizes the desolvation energy penalty during membrane crossing. |
| Estimated LogP | 2.8 - 3.2 | Optimal lipophilicity for balancing aqueous solubility and hydrophobic pocket binding. |
The Role of Lipophilicity (LogD) in Covalent Drug Design
Lipophilicity is arguably the most critical physicochemical parameter for any potential drug candidate[6]. For covalent inhibitors, balancing lipophilicity is uniquely challenging. Highly lipophilic acrylamides often suffer from poor aqueous solubility, leading to aggregation and high non-specific plasma protein binding. Conversely, overly hydrophilic variants fail to cross the cell membrane to reach intracellular kinase targets[1].
While the partition coefficient (LogP) measures the distribution of the neutral species between non-aqueous (n-octanol) and aqueous phases, the distribution coefficient (LogD) is the more biologically relevant metric for this molecule. Because the piperidine nitrogen is ionizable, LogD takes into account the partition of both ionized and non-ionized forms at a specific pH[7][8]. The electron-withdrawing 3-fluoro group lowers the pKa of the piperidine, ensuring a higher fraction of the neutral species at physiological pH (7.4), thereby optimizing LogD for intracellular penetration[9].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the action.
Protocol 1: Determination of LogD7.4 via Miniaturized Shake-Flask Method
The shake-flask method remains the gold standard for direct lipophilicity measurement[10]. We utilize a miniaturized, LC-MS-coupled approach to conserve material while preventing the micro-emulsion formation common in macro-scale shaking[8][11].
Step-by-Step Workflow:
-
Solvent Saturation (Critical Pre-step): Stir n-octanol and phosphate-buffered saline (PBS, pH 7.4) together vigorously for 24 hours, then allow phases to separate.
-
Sample Preparation: Dissolve the compound in DMSO to create a 10 mM stock solution.
-
Partitioning: Add a 10 μL aliquot of the stock solution to a vial containing 990 μL of the saturated PBS and 100 μL of the saturated n-octanol[8].
-
Equilibration: Agitate the mixture in a rotator at 30 rpm for 1 hour at strictly controlled room temperature (25°C).
-
Causality: Slow rotation (rather than violent shaking) prevents the formation of stable octanol-in-water emulsions, which would falsely elevate the apparent aqueous concentration[10].
-
-
Phase Separation & Analysis: Centrifuge the vials at 3000 rpm for 10 minutes to ensure complete phase separation. Extract aliquots from both the octanol and aqueous layers.
-
Quantification: Analyze both phases using LC-MS/MS. Calculate LogD7.4 as the base-10 logarithm of the ratio of the peak area in the octanol phase to the peak area in the aqueous phase[8].
Protocol 2: Glutathione (GSH) Trapping Assay for Covalent Reactivity
Because lipophilicity drives the molecule into the cell, the intrinsic reactivity of the acrylamide warhead must be profiled to ensure it does not indiscriminately alkylate off-target proteins, which leads to toxicity[2].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).
-
Incubation: Mix the inhibitor (final concentration 1 μM) with the GSH solution (final concentration 10 μM) at 37°C.
-
Causality: Using a 10-fold molar excess of GSH establishes pseudo-first-order kinetics. This simplifies the mathematical derivation of the reaction half-life (t1/2)[1].
-
-
Quenching & Time-Course Sampling: At predefined intervals (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Causality: Cold organic solvent instantly denatures any trace enzymes and halts the Michael addition, freezing the kinetic state of the sample for accurate LC-MS analysis.
-
-
Data Analysis: Plot the natural log of the remaining parent compound concentration versus time to determine the degradation rate constant (
) and calculate .
Mechanistic Pathway Visualization
The following diagram illustrates the sequential relationship between the molecule's physicochemical properties, its lipophilicity-driven pharmacokinetics, and its ultimate pharmacodynamic target engagement.
Figure 1: Pharmacokinetic and pharmacodynamic pathway of targeted covalent inhibitors.
References
-
[1] Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC - NIH. URL:
-
[4] The role of fluorine in medicinal chemistry. PubMed - NIH. URL:
-
[6] LogP / LogD shake-flask method. Protocols.io. URL:
-
[2] Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. RSC Publishing. URL:
-
[10] Methods for Determination of Lipophilicity. Encyclopedia MDPI. URL:
-
[11] Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed - NIH. URL:
-
[7] LogP / LogD shake-flask method v1. ResearchGate. URL:
-
[3] The role of fluorine in medicinal chemistry. Taylor & Francis. URL:
-
[5] Fluorine in medicinal chemistry. PubMed - NIH. URL:
-
[9] Applications of Fluorine in Medicinal Chemistry. ACS Publications. URL:
-
[8] LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine. URL:
Sources
- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06955B [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LogP / LogD shake-flask method, published on Sep 23, 2024 [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Analysis: Covalent Binding Characteristics of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
The following technical guide details the covalent binding characteristics of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide , a representative Targeted Covalent Inhibitor (TCI) motif.
This guide is structured to serve as a rigorous protocol for the characterization of this specific chemotype, focusing on its electrophilic reactivity, kinetic efficiency, and validation of irreversible binding.[1]
Executive Summary
This compound represents a specialized class of covalent warhead probes designed to target nucleophilic cysteine residues within protein binding pockets (e.g., kinases such as BTK, EGFR, or JAK3).[1] Its architecture combines a "soft" electrophile (acrylamide) with an electron-modulated scaffold (3-fluoro-4-piperidinyl aniline).[1]
The defining characteristic of this molecule is its ability to form a permanent thioether bond with a target cysteine, governed by a two-step mechanism: reversible recognition (
Chemical Architecture & Reactivity Profile[1]
Structural Analysis
The molecule consists of three distinct functional domains, each contributing to its binding thermodynamics and kinetics:
| Domain | Functional Role | Chemical Consequence |
| Prop-2-enamide (Acrylamide) | Warhead | Acts as a Michael acceptor.[1] The |
| 3-Fluoro Group | Electronic Tuner | Inductive electron withdrawal ( |
| 4-Piperidin-1-yl | Solubilizer/Binder | Provides steric bulk and basicity (pKa ~8-9) for hydrogen bonding or ionic interactions in the solvent-front region.[1] |
The Fluorine Effect
The 3-fluoro substitution is not merely structural; it is a reactivity modulator.[1] By withdrawing electron density from the phenyl ring, it slightly destabilizes the resonance of the amide nitrogen lone pair.[1] This prevents the amide from being too electron-rich, thereby maintaining the electrophilic character of the Michael acceptor (
Mechanism of Action: The Michael Addition
The covalent binding event follows a specific trajectory. The sulfur atom of the target cysteine (in its thiolate form,
Reaction Pathway Diagram
The following directed graph illustrates the transition from the unbound state to the irreversible covalent adduct.
Caption: Kinetic pathway of this compound binding. Step 1 is reversible; Step 2 is irreversible.
Experimental Characterization Protocols
To validate the covalent nature and potency of this molecule, the following self-validating experimental workflows are required.
Protocol A: Intact Protein Mass Spectrometry (MS)
Objective: Confirm the formation of a covalent adduct and stoichiometry (1:1 binding).[1]
Methodology:
-
Incubation: Incubate the target protein (e.g., BTK kinase domain, 1
M) with the compound (10 M) in buffer (20 mM Tris pH 7.4, 150 mM NaCl) for 60 minutes.[1] -
Desalting: Remove non-covalently bound ligand using a C4/C18 trap column or rapid size-exclusion spin column.[1]
-
LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer.[1]
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.[1]
Validation Criteria:
-
Mass Shift (+
M): The protein mass must increase by exactly the molecular weight of the ligand (MW ~248.3 Da) minus no atoms (Michael addition is an addition reaction, no leaving group).[1]-
Expected
Mass: +248.3 Da .[1]
-
-
Control: Incubate with a non-covalent analog (e.g., propanamide variant) to confirm no shift occurs.[1]
Protocol B: Determination of
Objective: Quantify the efficiency of covalent bond formation. This is the gold standard metric for TCIs.
Methodology:
-
Time-Dependent Inhibition: Prepare reaction mixtures with enzyme, substrate (ATP/peptide), and varying concentrations of inhibitor (
).[1] -
Continuous Assay: Monitor product formation continuously or via time-points.[1]
-
Data Processing: Determine the observed rate constant of inactivation (
) at each inhibitor concentration. -
Plotting: Plot
vs. and fit to the hyperbolic equation:
Interpretation:
- : Affinity of the initial non-covalent binding (Step 1).[1]
- : Maximum rate of bond formation (Step 2).[1]
-
: Second-order rate constant (
), representing overall potency.[1]
Protocol C: Glutathione (GSH) Reactivity Assay
Objective: Assess "chemical promiscuity" and potential off-target toxicity.[1]
Methodology:
-
Reaction: Mix compound (10
M) with excess GSH (5 mM) in PBS (pH 7.4) at 37°C.[1] -
Monitoring: Measure the disappearance of the parent compound via HPLC-UV or LC-MS at t=0, 1h, 4h, 24h.
-
Half-life Calculation: Calculate
of the parent compound.[1]
Target Profile:
-
A highly selective drug candidate should react slowly with free GSH (
hours) but rapidly with the target protein (driven by local concentration in the binding pocket).[1]
Data Visualization & Expected Results
Summary of Expected Characteristics
The following table summarizes the theoretical profile of this compound based on its structural class.
| Parameter | Metric | Expected Value Range | Significance |
| Mass Shift | +248.3 Da | Confirms covalent adduct formation.[1] | |
| Potency | Indicates efficient target inactivation.[1] | ||
| Reversibility | Washout Recovery | 0% Activity Recovery | Confirms irreversible binding. |
| Selectivity | GSH | > 120 mins | Suggests low risk of systemic toxicity.[1] |
Experimental Workflow Diagram
This diagram outlines the logical flow for characterizing the compound, from synthesis to validation.[1]
Caption: Integrated workflow for validating the covalent binding mechanism.
Biological Implications & Safety
While the 3-fluoro-4-piperidinyl scaffold improves the drug-like properties (LogP, solubility), the acrylamide warhead carries inherent risks of immunotoxicity if it modifies off-target proteins (haptenization).[1]
-
Selectivity Filter: The compound must rely on non-covalent recognition elements (the piperidine and phenyl ring interactions) to position the warhead only near the target cysteine.[1]
-
Washout Experiments: To prove the compound is not simply a tight-binding reversible inhibitor, enzyme activity must be measured after rapid dilution (100x).[1] A true covalent inhibitor will show no recovery of enzymatic activity.[1]
References
-
Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317.[1] Link
-
Schwartz, P. A., et al. (2014).[1] "Covalent EGFR inhibitor analysis reveals importance of reversible interactions."[1] Genes & Cancer, 5(3-4), 128.[1] Link
-
Strelow, J. M. (2017).[1] "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3-20.[1] Link[1]
-
Bauer, R. A. (2015).[1] "Covalent inhibitors in drug discovery: from accidental discoveries to rational design." Drug Discovery Today, 20(9), 1061-1073.[1] Link
Sources
Technical Whitepaper: Development and Pharmacochemistry of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Executive Summary
This technical guide provides a comprehensive review of the development, synthesis, and pharmacological characterization of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide . This molecule represents a critical scaffold in the design of Targeted Covalent Inhibitors (TCIs) , specifically within the kinase inhibitor landscape (e.g., BTK, EGFR, JAK3).
The molecule combines a Michael acceptor warhead (prop-2-enamide/acrylamide) with a solubilizing, conformationally restricted core (3-fluoro-4-piperidinyl aniline). Its architecture is designed to balance electrophilic reactivity with metabolic stability and kinase selectivity. This guide serves as a blueprint for researchers utilizing this scaffold to interrogate cysteine-rich active sites.
Chemical Architecture & Rational Design
The structural logic of this compound is tripartite, addressing the three pillars of covalent drug design: Binding , Reactivity , and Properties .
Structural Deconstruction
| Component | Chemical Moiety | Function & Design Rationale |
| Warhead | Prop-2-enamide (Acrylamide) | Electrophile: Forms an irreversible covalent bond via Michael addition with a nucleophilic cysteine thiol (e.g., Cys481 in BTK). |
| Scaffold | Aniline (Phenyl ring) | Linker/Spacer: Positions the warhead relative to the ATP-binding pocket; provides pi-stacking interactions. |
| Substituent A | 3-Fluoro group | Electronic/Metabolic Tuning: Inductively withdraws electrons, modulating the pKa of the amide nitrogen and the reactivity of the warhead. Blocks metabolic oxidation at the ortho-position. |
| Substituent B | 4-Piperidin-1-yl group | Solubility & Binding: A basic amine (pKa ~9-10) that improves aqueous solubility. The alicyclic ring fills the solvent-exposed region of the kinase pocket. |
Mechanistic Logic
The 3-fluoro substitution is non-trivial. By placing a fluorine atom ortho to the piperidine and meta to the acrylamide:
-
Conformational Lock: It induces a preferred torsion angle between the phenyl ring and the piperidine due to steric and electrostatic repulsion, potentially pre-organizing the molecule for binding.
-
Reactivity Modulation: The electron-withdrawing nature of fluorine decreases the electron density on the phenyl ring, slightly increasing the acidity of the amide proton and potentially tuning the electrophilicity of the acrylamide double bond.
Chemical Synthesis Protocol
The synthesis follows a robust Nucleophilic Aromatic Substitution (SNAr) followed by Reduction and Acylation . This pathway is preferred for its scalability and regioselectivity.
Synthetic Route Visualization
Caption: Step-wise synthesis of the target acrylamide from 3,4-difluoronitrobenzene.
Detailed Experimental Protocol
Step 1: SNAr Reaction
-
Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Piperidine (1.1 eq), Potassium Carbonate (2.0 eq).
-
Solvent: DMSO or DMF.
-
Procedure: Dissolve 3,4-difluoronitrobenzene in DMSO. Add K2CO3 followed by piperidine dropwise. Heat to 80-90°C for 4 hours.
-
Critical Control: The 4-position is more activated for nucleophilic attack (para to nitro). Verify regioselectivity (3-fluoro-4-piperidino vs 4-fluoro-3-piperidino) by 1H NMR (coupling constants of aromatic protons).
-
Workup: Pour into ice water; filter the yellow precipitate (Intermediate 1).
Step 2: Nitro Reduction
-
Reagents: Intermediate 1, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm).
-
Solvent: Methanol or Ethanol.
-
Procedure: Hydrogenate at room temperature for 2-6 hours. Filter through Celite to remove catalyst.
-
Checkpoint: Disappearance of the yellow color indicates reduction of the nitro group to the aniline (Intermediate 2).
Step 3: Acylation (Warhead Installation)
-
Reagents: Intermediate 2 (1.0 eq), Acryloyl Chloride (1.05 eq), DIPEA (1.5 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Procedure: Cool the aniline solution to 0°C. Add DIPEA. Add acryloyl chloride dropwise over 15 minutes to prevent polymerization or bis-acylation. Stir at 0°C for 1 hour.
-
Purification: Quench with NaHCO3. Extract with DCM. Purify via flash chromatography (SiO2, Hexane/EtOAc).
-
Stability Note: Store the final acrylamide at -20°C to prevent spontaneous polymerization.
Pharmacology & Mechanism of Action
Covalent Binding Mechanism
The molecule acts as a Michael Acceptor . The mechanism involves the nucleophilic attack of a specific cysteine thiolate anion (S-) on the
Reaction Scheme:
This results in an irreversible covalent bond, permanently inactivating the kinase until the protein is turned over (resynthesized).
Biological Evaluation Workflow
To validate the efficacy of this scaffold, the following assay cascade is recommended:
| Assay Type | Methodology | Purpose |
| Biochemical IC50 | FRET / TR-FRET Kinase Assay | Measure potency against recombinant kinase (e.g., BTK). |
| Covalent Binding | Intact Protein Mass Spectrometry (LC-MS) | Confirm mass shift (+MW of drug) on the protein, proving covalent adduct formation. |
| Kinase Selectivity | Kinome Scan (Competition Binding) | Assess off-target binding to other cysteine-containing kinases (e.g., EGFR, JAK3, BLK). |
| Cellular Potency | Phospho-Flow or Western Blot | Measure inhibition of autophosphorylation (e.g., pBTK Y223) in cells (e.g., Ramos or Mino lines). |
Mechanism Visualization
Caption: Mechanism of irreversible inhibition via Michael addition to the cysteine residue.
Key Development Considerations
Metabolic Stability (The Fluorine Effect)
The 3-fluoro substituent is critical for blocking metabolic "soft spots."
-
Problem: Electron-rich anilines are prone to oxidation by CYP450 enzymes (hydroxylation).
-
Solution: Fluorine substitution deactivates the ring towards oxidation and blocks the specific position from metabolic attack.
-
Reference Standard: Compare metabolic stability (t1/2 in liver microsomes) of the 3-fluoro analog vs. the non-fluorinated analog. The fluorinated compound typically exhibits superior stability [1].
Solubility & hERG Liability
The piperidine moiety significantly enhances solubility at physiological pH due to protonation of the tertiary amine.
-
Risk: Basic lipophilic amines (like N-aryl piperidines) are frequent binders of the hERG potassium channel, leading to QT prolongation risks.
-
Mitigation: During development, perform a [3H]-dofetilide binding assay early. If hERG binding is high, consider introducing polarity (e.g., morpholine or piperazine) or reducing lipophilicity.
References
-
Singh, J., et al. (2011). "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 10, 307-317. Link
-
Barf, T., & Kaptein, A. (2012). "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry, 55(14), 6243-6262. Link
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
PubChem Compound Summary. "3-Fluoro-4-(piperidin-1-yl)aniline." National Center for Biotechnology Information. Link
The Serendipitous Journey of a Covalent Probe: History and Discovery of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide (Ibrutinib) as a Transformative Chemical Tool
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and application of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide, a molecule widely known as Ibrutinib (PCI-32765). Originally synthesized as a tool compound for basic research, its unique mechanism of irreversible covalent inhibition of Bruton's tyrosine kinase (BTK) led to a paradigm shift in the treatment of B-cell malignancies.[1] This document details its journey from a laboratory reagent to a first-in-class therapeutic agent and its enduring value as a chemical probe for dissecting the complexities of B-cell receptor (BCR) signaling. We will explore its mechanism of action, synthetic pathways, and provide detailed protocols for its application in fundamental research, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Central Role of Bruton's Tyrosine Kinase in B-Cell Pathophysiology
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[2] This pathway is fundamental for the development, maturation, proliferation, and survival of B-lymphocytes.[1][3] Upon antigen binding to the BCR, a signaling cascade is initiated, in which BTK acts as a key signal transducer, ultimately leading to the activation of downstream pathways like NF-κB, which promotes cell survival and proliferation.
In numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, the BCR pathway is often constitutively active, providing constant pro-survival signals to the cancerous cells.[4][5] This dependency makes BTK a highly attractive therapeutic target. The development of specific inhibitors was therefore pursued not only for therapeutic intervention but also to create precise chemical probes to interrogate the function of BTK in both healthy and diseased states.[2][6]
A Fortuitous Discovery: From Tool Compound to Targeted Therapy
The story of Ibrutinib is one of serendipity and scientific repositioning. The molecule was first synthesized by scientists at Celera Genomics not as a potential drug, but as a "tool compound" to study the function of BTK, with an initial focus on autoimmune diseases like arthritis.[7][8] Its design featured an acrylamide moiety, which allows for covalent bond formation—a feature considered ideal for a stable research reagent but, at the time, generally less desirable for a therapeutic due to potential off-target reactivity.[7]
In 2006, the small molecule program was acquired by Pharmacyclics.[5] Recognizing the critical role of aberrant BCR signaling in B-cell cancers, the company astutely reconceptualized the compound, then known as PCI-32765, as a potential cancer therapy.[8] This pivotal decision transformed a laboratory tool into a pioneering therapeutic candidate, ultimately leading to its approval by the U.S. Food and Drug Administration (FDA) in 2013.[5][9]
Mechanism of Action: The Power of Irreversible Covalent Inhibition
Ibrutinib's potency stems from its unique and highly effective mechanism of action: targeted, irreversible covalent inhibition.[4]
-
The Covalent Bond: The electrophilic acrylamide group on Ibrutinib acts as a Michael acceptor. It is precisely positioned to react with the thiol group of a specific cysteine residue (Cys481) located within the ATP-binding active site of BTK.[2][10] This reaction forms a stable, covalent bond.
-
Irreversible Inhibition: Once this bond is formed, the inhibition is irreversible for the life of the protein. BTK is permanently inactivated. To restore enzymatic activity, the cell must synthesize new BTK protein. This sustained and potent inhibition of BTK disrupts the entire downstream BCR signaling cascade.[5][11]
-
Cellular Consequences: By blocking BTK, Ibrutinib effectively cuts off the pro-survival signals in malignant B-cells. This leads to the inhibition of proliferation, a reduction in cell adhesion and migration (which dislodges cancer cells from protective tissue microenvironments), and the induction of apoptosis (programmed cell death).[1][12]
The diagram below illustrates the central role of BTK in the BCR signaling pathway and the precise point of intervention by Ibrutinib.
Caption: BCR signaling pathway and Ibrutinib's mechanism.
Chemical Profile and Synthesis
Ibrutinib (C₂₅H₂₄N₆O₂) is a member of the acrylamide class of compounds.[13] Its structure is optimized for potent and selective binding to the BTK active site. While numerous synthetic routes have been developed, a common strategy involves the construction of the core pyrazolopyrimidine structure, followed by coupling with the substituted phenylpiperidine moiety, and a final acylation step to introduce the reactive acrylamide warhead.[4][14]
| Parameter | Value | Source(s) |
| Target | Bruton's tyrosine kinase (BTK) | [2][3] |
| Mechanism | Irreversible Covalent Inhibitor (Cys481) | [4][10] |
| BTK IC₅₀ | ~0.5 nM | [15] |
| Molecular Formula | C₂₅H₂₄N₆O₂ | [13] |
| Molar Mass | 440.5 g/mol | [13] |
Generalized Synthetic Workflow
The synthesis is a multi-step process. A representative final step, the acylation to install the crucial acrylamide warhead, is outlined below. This step exemplifies the final modification that renders the molecule active as a covalent inhibitor.
Protocol: Final Acylation Step
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the amine precursor, (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one (1.0 equivalent), in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution. The purpose of the base is to neutralize the HCl that is generated during the reaction.
-
Acylation: Cool the solution in an ice bath (0 °C). Slowly, add a solution of acryloyl chloride (1.1 equivalents) in anhydrous THF dropwise to the stirring reaction mixture. The slow addition and low temperature help to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final compound, this compound (Ibrutinib).[4]
Ibrutinib as a Chemical Probe: Methodologies and Applications
The high potency and irreversible binding mechanism make Ibrutinib an exceptional chemical probe for studying BTK biology.
Protocol: Cellular Target Engagement via Western Blot
This protocol allows a researcher to confirm that Ibrutinib is engaging with and inhibiting BTK inside living cells by measuring the phosphorylation status of the kinase.
A. Cell Culture and Treatment
-
Cell Seeding: Plate a B-cell lymphoma cell line (e.g., TMD8 or Ramos cells) at a density of 1 x 10⁶ cells/mL in appropriate culture medium.
-
Probe Treatment: Treat the cells with varying concentrations of Ibrutinib (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1000 nM) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%. Incubate for 1-2 hours at 37 °C.
-
BCR Stimulation: Activate the BCR pathway by adding an anti-IgM antibody to the cell suspension and incubate for 10-15 minutes. This step is critical as it induces the autophosphorylation of active BTK.
B. Protein Extraction and Quantification
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal loading for the subsequent steps.
C. Western Blot Analysis
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK, Tyr223).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Normalization: Strip the membrane and re-probe with an antibody for total BTK to confirm that changes in the phospho-signal are due to inhibition and not changes in total protein levels.
The workflow for this experiment is visualized below.
Caption: Workflow for a cellular BTK target engagement assay.
Selectivity, Limitations, and the Next Generation
As a first-in-class inhibitor, Ibrutinib has a well-characterized profile, including known limitations that are critical for interpreting experimental data.
-
Off-Target Activity: While highly potent against BTK, Ibrutinib also inhibits other kinases that share a homologous cysteine in their active site, such as members of the TEC and SRC kinase families, and EGFR.[2][5] This off-target activity can contribute to clinical side effects and must be considered when designing experiments to ensure observed effects are truly BTK-dependent.
-
Acquired Resistance: In the clinical setting, a primary mechanism of acquired resistance to Ibrutinib is the mutation of the target cysteine to a serine (C481S).[16][17] This substitution prevents the formation of the covalent bond, rendering the drug ineffective. The C481S mutation is a powerful example of evolutionary pressure in targeted cancer therapy.
-
Second-Generation Probes: The limitations of Ibrutinib spurred the development of second-generation covalent inhibitors like acalabrutinib and zanubrutinib, which were designed to have a more selective kinase-binding profile and fewer off-target effects.[10][17] More recently, non-covalent, reversible BTK inhibitors have been developed to overcome resistance mediated by the C481S mutation.[16]
Conclusion
The development of this compound (Ibrutinib) represents a landmark achievement in targeted drug discovery. Its journey from a humble laboratory tool to a transformative therapy for B-cell cancers highlights the power of understanding disease biology and repurposing unique chemical matter. For the research community, Ibrutinib remains an invaluable chemical probe. Its well-defined mechanism of covalent inhibition provides a robust tool for investigating the intricacies of BCR signaling, validating new biological hypotheses, and serving as a benchmark against which the next generation of kinase inhibitors will be measured. Its story underscores a critical lesson: a molecule's true potential is not always immediately apparent, and the line between a research tool and a life-saving medicine can be wonderfully thin.
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- Covalent BTK Inhibitors: Which One is Best, and When Can I Switch? (2024).
- Smith, C.I.E. et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology.
- BTK Inhibitors. (2025). HealthTree for Chronic Lymphocytic Leukemia.
- Ibrutinib - Wikipedia. (n.d.). Wikipedia.
- Science, Greed, Ambition Led to Development of BTK Inhibitors. (2023). ASH Clinical News.
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- Discovering a transformative cancer drug: the case of ibrutinib. (2025). Drug Discovery Today.
- Honigberg, L.A. et al. (n.d.). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.
- Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. (n.d.). Expert Opinion on Drug Metabolism & Toxicology.
- Imbruvica (Ibrutinib), First-in-Class Bruton's Tyrosine Kinase Inhibitor, Receives Expanded Indications for Patients with Relapsed Chronic Lymphocytic Leukemia. (2015). American Health & Drug Benefits.
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- Ibrutinib. (n.d.). PubChem.
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- Marriott, K.C. et al. (n.d.). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters.
- Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (n.d.). Journal of Medicinal Chemistry.
- Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. (n.d.). RSC Chemical Biology.
- Ponader, S. et al. (2012). The Bruton tyrosine kinase inhibitor PCI-32765 thwarts chronic lymphocytic leukemia cell survival and tissue homing in vitro and in vivo. Blood.
- Chen, J. et al. (2018). Development of a Selective Labeling Probe for Bruton's Tyrosine Kinase Quantification in Live Cells.
- Winer, E. et al. (2012). PCI-32765: a novel Bruton's tyrosine kinase inhibitor for the treatment of lymphoid malignancies.
- Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). Archives of Pharmacal Research.
- Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. (2025). Journal of Medicinal Chemistry.
- 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. (n.d.). Journal of Medicinal Chemistry.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry.
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Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][4][10]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. (2020). Acta Pharmacologica Sinica.
- Rowley, M. et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry.
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). Molecules.
- Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (n.d.). Molecules.
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- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
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- Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. (2021). Bioorganic & Medicinal Chemistry.
- Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. (2001). Bioorganic & Medicinal Chemistry Letters.
- Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. (2021). Research Journal of Pharmaceutical Sciences.
- Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4- (2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. (n.d.).
- N-[4-(4-fluorophenyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]propanamide. (n.d.). PubChem.
- New Chemotypes for the Inhibition of (p)ppGpp Synthesis in the Quest for New Antimicrobial Compounds. (2022).
- Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. (n.d.). Bioorganic & Medicinal Chemistry.
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Methodological & Application
Application Note: Optimal Solubility and Solvent Selection for N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
This Application Note and Protocol Guide is designed for researchers working with N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide (referred to herein as FPPA-1 ), a specialized covalent probe and chemical intermediate often utilized in kinase inhibitor discovery (e.g., BTK, EGFR targeting).[1]
Executive Summary
This compound is a lipophilic, electrophilic small molecule characterized by an acrylamide "warhead" attached to a fluorinated phenyl-piperidine scaffold.[1] Its primary utility lies in covalent labeling of cysteine residues in biological assays.[1] Due to its low aqueous solubility and chemical reactivity (Michael acceptor), improper solvent selection can lead to compound precipitation, hydrolysis, or unintended adduct formation, compromising experimental data.[1]
This guide provides a validated protocol for solubilization, storage, and solvent compatibility to ensure the integrity of biochemical and cellular assays.[1]
Physicochemical Profile & Solubility Logic
Understanding the molecular architecture is critical for predicting solvent behavior.[1]
-
Lipophilicity: The phenyl-piperidine core is highly hydrophobic.[1] The fluorine substitution at the 3-position increases lipophilicity (
) compared to the non-fluorinated analog.[1] -
Ionization: The piperidine nitrogen is attached directly to the phenyl ring (anilinic nitrogen).[1] Unlike aliphatic piperidines (
), this nitrogen's lone pair is conjugated with the aromatic ring, significantly lowering its basicity ( ).[1] Consequently, the molecule remains predominantly neutral at physiological pH (7.4) , further limiting aqueous solubility.[1] -
Reactivity: The acrylamide moiety is a soft electrophile susceptible to nucleophilic attack by thiols (e.g., DTT, Glutathione) and polymerization at high concentrations.[1]
Solubility Data Summary
| Solvent System | Solubility Rating | Estimated Max Conc.[1] | Application |
| DMSO (Anhydrous) | Excellent | > 50 mM | Primary Stock Solution |
| Ethanol (100%) | Good | ~ 10–20 mM | Secondary Solvent (Cell Culture) |
| Water / PBS (pH 7.4) | Poor | < 10 µM | Assay Buffer (Precipitation Risk) |
| PEG-400 / Tween 80 | Moderate | ~ 1–5 mM | In Vivo Formulation |
| Acetonitrile | Good | > 20 mM | HPLC / LC-MS Analysis |
Protocol: Preparation of Stock and Working Solutions
Materials Required[1][2][4][5][6][7][8]
-
Compound: this compound (Solid, >95% purity).[1]
-
Primary Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps.
-
Equipment: Vortex mixer, Sonicator bath.
Step-by-Step Solubilization Protocol
Step 1: Primary Stock Preparation (10 mM or 50 mM)[1]
-
Weighing: Accurately weigh 5–10 mg of the solid compound into a tared amber glass vial.
-
Note: Avoid using plastic microcentrifuge tubes for long-term storage as acrylamides can leach plasticizers or adsorb to polypropylene.[1]
-
-
Calculation: Calculate the volume of DMSO required using the formula:
(MW ≈ 248.3 g/mol ) -
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 1–2 minutes.[1]
-
Caution: Do not heat above 37°C to prevent thermal polymerization or degradation.[1]
-
-
Inspection: Visually confirm a clear, particulate-free solution.
Step 2: Storage
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Condition: Store at -20°C or -80°C .
-
Stability: Stable for >6 months at -80°C. Protect from light and moisture.[1]
Step 3: Preparation of Working Solutions (Assay Day)
-
Thawing: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.[1]
-
Intermediate Dilution (Optional but Recommended):
-
Final Dilution: Add to the assay plate. Ensure the final DMSO concentration is consistent across all wells (typically 0.1% – 1.0%).
Solvent Compatibility & Exclusion Criteria
The acrylamide warhead dictates strict exclusion of certain buffer components.[1]
Incompatible Reagents (The "Red List")
-
Thiols (DTT,
-Mercaptoethanol): These are strong nucleophiles that will react with the acrylamide via Michael addition, neutralizing the probe before it reaches its target.[1]-
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; it is less reactive toward Michael acceptors.[1]
-
-
Primary Amines (Tris, Glycine): While less reactive than thiols, high concentrations (>50 mM) at high pH (>8.[1]0) can slowly form adducts.[1]
-
Recommendation: Use HEPES or MOPS buffers for long-duration incubations (>4 hours).[1]
-
Visual Workflow: Solvent Decision Tree
Caption: Decision tree for selecting the appropriate solvent system based on experimental application and chemical compatibility.
Experimental Validation: Kinetic Solubility Assay
To empirically determine the solubility limit in your specific assay buffer, perform this simple "Kinetic Solubility" test.
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Titration: In a clear 96-well plate, add 196 µL of your assay buffer (e.g., PBS pH 7.4) to each well.
-
Spiking: Add 4 µL of the compound stock to the first well (200 µM final). Perform serial 2-fold dilutions into adjacent wells containing 2% DMSO/Buffer.
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Readout: Measure absorbance at 620 nm (turbidity) using a plate reader.
References
-
Covalent Inhibitor Chemistry
-
Solubility Protocols
-
Acrylamide Reactivity
-
Precursor Identification
Sources
In vitro kinase assay protocols using N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Application Note & Protocols
Title: In Vitro Characterization of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide: A Guide to Covalent Kinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vitro characterization of this compound, a potent covalent inhibitor. The prop-2-enamide moiety, a Michael acceptor, enables this compound to form a permanent, covalent bond with nucleophilic residues, typically cysteine, in the active site of specific protein kinases. A prime example of such a target is Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling pathways.[1][2][3] This guide details robust, step-by-step protocols for determining the potency (IC₅₀) and the kinetic parameters of covalent modification (k_inact_ and K_I_) using industry-standard luminescent and fluorescence-based kinase assay platforms. We emphasize the critical experimental considerations unique to covalent inhibitors, ensuring data integrity and reproducibility.
Introduction: The Significance of Covalent Kinase Inhibition
Covalent kinase inhibitors have emerged as a powerful therapeutic modality, offering distinct advantages such as high potency, prolonged pharmacodynamic effects, and the ability to overcome certain forms of acquired resistance.[4] The compound this compound belongs to this class. Its acrylamide "warhead" is designed to react with a non-catalytic cysteine residue within the ATP-binding pocket of target kinases like Bruton's Tyrosine Kinase (BTK).
BTK is a non-receptor tyrosine kinase from the Tec kinase family that plays an indispensable role in B-cell development, activation, and survival.[2][5] It acts as a crucial signaling node downstream of the B-cell receptor (BCR), and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1][3] Covalent inhibition of BTK effectively and irreversibly shuts down this signaling cascade, making it a validated therapeutic strategy.[6]
This guide provides detailed protocols to quantitatively assess the interaction of this compound with its target kinase, using BTK as a primary example. The principles and methods described herein are broadly applicable to other covalent kinase inhibitors and their respective targets.
BTK Signaling Pathway Overview
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream substrates, most notably Phospholipase Cγ2 (PLCγ2).[3] This phosphorylation event triggers a cascade involving second messengers like IP₃ and DAG, culminating in calcium mobilization and the activation of transcription factors that drive B-cell proliferation and survival.[3]
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.
Assay Principles and Technology Platforms
To accurately measure kinase activity and its inhibition, robust and sensitive assay platforms are required. This guide will focus on two widely adopted, homogeneous (no-wash) assay formats.
-
ADP-Glo™ Luminescent Assay (Promega): This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8][9] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to kinase activity.[8][10] Its high sensitivity makes it ideal for kinases with low activity or when using low ATP concentrations.[7][11]
-
HTRF® TR-FRET Assay (Cisbio/Revvity): Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylated product.[12][13] In a typical kinase setup, a biotinylated substrate and a phospho-specific antibody are used.[14] The antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the substrate is detected via streptavidin labeled with an acceptor fluorophore (e.g., XL665).[13][15] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, which results in an energy transfer and a specific FRET signal.[12][15] This signal is proportional to the amount of phosphorylated substrate.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Example Supplier | Purpose |
| This compound | Custom Synthesis/Vendor | Covalent Inhibitor |
| Recombinant Human BTK | Promega, Carna Biosciences | Kinase Enzyme |
| Poly(Glu, Tyr) 4:1 peptide | Sigma-Aldrich, Cisbio | Generic Tyrosine Kinase Substrate |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | Phosphate Donor |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat# V9101) | Detection Reagents (Luminescence) |
| HTRF® KinEASE™ TK Kit | Revvity (Cisbio) | Detection Reagents (TR-FRET) |
| Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT) | - | Reaction Buffer[16] |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | Compound Solvent |
| 384-well, low-volume, white plates | Corning, Greiner | Plate for Luminescence Assay |
| 384-well, low-volume, white plates | PerkinElmer, Greiner | Plate for HTRF Assay |
| Multichannel pipettes, Plate reader | Various | Lab Equipment |
Protocol 1: Standard IC₅₀ Determination
This protocol determines the concentration of the inhibitor required to reduce kinase activity by 50% under specific assay conditions. For covalent inhibitors, a pre-incubation step is critical to allow for the covalent bond to form.
Workflow Overview:
Caption: Workflow for determining the IC₅₀ of a covalent kinase inhibitor.
Step-by-Step Method (using ADP-Glo™):
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Start with a 1 mM stock. Then, create an intermediate dilution plate by diluting the DMSO series into kinase buffer.
-
Plate Layout: In a 384-well white plate, add reagents according to the table below. Prepare wells for 100% activity (DMSO vehicle only) and 0% activity (no enzyme).
| Step | Reagent Added | Volume (µL) | Purpose |
| 1 | Kinase Buffer (0% control) or Inhibitor Dilution | 2.5 | Adds inhibitor at 2x final concentration. |
| 2 | BTK Enzyme in Kinase Buffer (or buffer for 0% control) | 2.5 | Adds enzyme at 2x final concentration. |
| 3 | Pre-incubation | - | Incubate for 60 minutes at room temperature. |
| 4 | ATP/Substrate Mix in Kinase Buffer | 5.0 | Starts the kinase reaction. Final [ATP] = Kₘ,ₐₚₚ. |
| 5 | Kinase Reaction | - | Incubate for 60 minutes at room temperature. |
| 6 | ADP-Glo™ Reagent | 10.0 | Stops reaction and depletes ATP. |
| 7 | Incubation | - | Incubate for 40 minutes at room temperature. [16] |
| 8 | Kinase Detection Reagent | 20.0 | Converts ADP to ATP and generates light. |
| 9 | Incubation | - | Incubate for 30 minutes at room temperature. [16] |
| 10 | Read Plate | - | Measure luminescence. |
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_0%_Control) / (Signal_100%_Control - Signal_0%_Control)).
-
Plot % Inhibition vs. log[Inhibitor].
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Determining Covalent Kinetic Parameters (k_inact_ and K_I_)
For covalent inhibitors, IC₅₀ is dependent on pre-incubation time. A more thorough characterization involves determining the maximal rate of inactivation (k_inact_) and the inhibitor concentration that gives half-maximal inactivation rate (K_I_).[17][18] This is achieved by measuring the residual enzyme activity after various pre-incubation times with different inhibitor concentrations.[17]
Step-by-Step Method (Time-Dependent Inhibition Assay):
-
Experimental Setup: This experiment is run as multiple parallel IC₅₀-style experiments, each with a different pre-incubation time (e.g., 0, 15, 30, 60, 120 minutes).
-
Procedure: a. Prepare inhibitor serial dilutions as in Protocol 1. b. For each pre-incubation time point, set up a plate. c. Add 2.5 µL of inhibitor dilutions and 2.5 µL of BTK enzyme to the wells. d. Stagger the start of the pre-incubation for each plate to ensure they finish at the correct time. e. At the end of each designated pre-incubation time, initiate the kinase reaction by adding 5.0 µL of the ATP/Substrate mix. Crucially, the kinase reaction time itself should be kept short and constant for all plates (e.g., 15 minutes) to ensure you are measuring the initial rate of the remaining active enzyme. f. Stop the reaction and develop the signal using either ADP-Glo™ or HTRF® reagents as previously described.
-
Data Analysis: a. For each inhibitor concentration, plot the natural log (ln) of the % remaining activity against the pre-incubation time (in seconds). b. The slope of this line is the negative of the observed rate of inactivation (-k_obs_). Determine k_obs_ for each inhibitor concentration. c. Plot the calculated k_obs_ values against the inhibitor concentration [I]. d. Fit this data to the hyperbolic saturation binding equation: k_obs_ = (k_inact_ * [I]) / (K_I_ + [I]) e. This non-linear regression will yield the values for k_inact_ (the Vmax of the plot) and K_I_ (the concentration at half-Vmax).[17][18]
Data Presentation and Interpretation
Example IC₅₀ Data Table
| Compound | Pre-incubation Time (min) | Target Kinase | Assay Platform | IC₅₀ (nM) |
| N-(3-fluoro-4-...) | 60 | BTK | ADP-Glo™ | 5.2 |
| Reference Cmpd | 60 | BTK | ADP-Glo™ | 2.1 |
Example Covalent Kinetics Data Table
| Parameter | Description | Value |
| K_I_ | Reversible binding affinity constant | 85 nM |
| k_inact_ | Maximal rate of covalent inactivation | 0.025 s⁻¹ |
| k_inact_ / K_I_ | Second-order rate constant (efficiency) | 294,117 M⁻¹s⁻¹ |
Interpretation: A low K_I_ indicates high initial binding affinity, while a high k_inact_ indicates a rapid rate of covalent bond formation once the inhibitor is bound.[17] The ratio k_inact_/K_I_ is the most important parameter, representing the overall efficiency of the covalent inhibitor.[19]
Troubleshooting
| Problem | Possible Cause | Solution |
| High Well-to-Well Variability | - Pipetting errors- Incomplete mixing- Edge effects on plate | - Use calibrated pipettes- Gently agitate plate after reagent addition- Avoid using outer wells or fill with buffer |
| Low Signal-to-Background | - Insufficient enzyme activity- Degraded ATP or substrate | - Optimize enzyme concentration- Use fresh, properly stored reagents |
| IC₅₀ Shift Between Runs | - Inconsistent pre-incubation time- Different reagent lots- DMSO concentration variance | - Strictly control all incubation times- Qualify new reagent lots- Ensure final DMSO concentration is constant across all wells |
| Incomplete Inhibition Curve | - Inhibitor concentration range is too low or too high | - Adjust the serial dilution range to fully bracket the IC₅₀ |
References
-
Role of BTK in B-cell signaling. Overview of BCR signaling and other... - ResearchGate. [Link]
-
Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate. [Link]
-
Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation - Frontiers. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. [Link]
-
Bruton's tyrosine kinase - Wikipedia. [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - STAR Protocols. [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. [Link]
-
Application note: Promega's ADP-Glo™ assay - Drug Target Review. [Link]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. [Link]
-
Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - AACR Journals. [Link]
-
Synergy Microplate Readers and HTRF Detection - Agilent. [Link]
-
Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC. [Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - Frontiers. [Link]
-
BTK (T474I) Kinase Assay Service - Reaction Biology. [Link]
-
Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - ACS Chemical Biology - Figshare. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. [Link]
-
Measuring Dissociation Rates and Residence Times for Kinase Inhibitors - BellBrook Labs. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF - ResearchGate. [Link]
-
Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay - Evotec. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 19. assayquant.com [assayquant.com]
Cell viability and IC50 determination methods for N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Application Note: Cell Viability and IC50 Determination for N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Executive Summary & Compound Profile
This compound is a synthetic small molecule characterized by a "warhead-scaffold" architecture typical of targeted covalent inhibitors (TCIs). Its structure features a 3-fluoro-4-(piperidin-1-yl)aniline core linked to an acrylamide (prop-2-enamide) moiety.
-
Mechanism of Action (MoA): The acrylamide group functions as a Michael acceptor , designed to form an irreversible covalent bond (thioether linkage) with a nucleophilic cysteine residue in the ATP-binding pocket of target kinases (e.g., BTK Cys481, EGFR Cys797, or JAK3 Cys909).
-
Key Pharmacological Challenge: Unlike reversible inhibitors, the potency (IC50) of covalent inhibitors is time-dependent . Traditional equilibrium-based IC50 assays may underestimate potency if incubation times are insufficient for the covalent reaction to reach completion.
-
Application: This protocol details the kinetic evaluation of cell viability to accurately determine the IC50 and characterize the covalent nature of the compound.
Experimental Design & Principles
Assay Selection: ATP-Based Luminescence (CellTiter-Glo®)
For this compound, we recommend an ATP-based luminescent assay (e.g., CellTiter-Glo®) over colorimetric assays (MTT/MTS).
-
Rationale: Covalent inhibitors often induce apoptosis or cytostasis. ATP assays are more sensitive to metabolic collapse and less prone to chemical interference (reduction of tetrazolium salts) by the acrylamide moiety.
-
Sensitivity: High signal-to-noise ratio allows for lower cell seeding densities, essential for long-duration assays (72h) required for covalent drugs.
Time-Dependent Inhibition (The "k_inact/K_I" Driver)
For covalent inhibitors, the IC50 is not a constant but a function of time.
-
Standard Inhibitor:
(constant over time). -
Covalent Inhibitor:
decreases (potency "improves") as incubation time increases, eventually approaching the concentration of active enzyme sites. -
Directive: You must perform a time-course study (24h, 48h, 72h) to validate the covalent mechanism.
Materials & Reagents
| Component | Specification | Storage |
| Test Compound | This compound (Purity >98%) | -20°C (Desiccated) |
| Solvent | DMSO (Dimethyl sulfoxide), Cell Culture Grade | RT |
| Cell Lines | Target-relevant (e.g., Mino/Rec-1 for BTK; H1975 for EGFR) | LN2 Vapor Phase |
| Assay Reagent | CellTiter-Glo® (Promega) or equivalent ATP-lite | -20°C |
| Microplates | 96-well or 384-well, White Opaque, Flat Bottom | RT |
| Control | Staurosporine (Pan-kinase inhibitor) or Bortezomib | -20°C |
Detailed Protocol: Step-by-Step
Phase 1: Compound Preparation
Objective: Create a stable stock solution and precise serial dilutions.
-
Stock Solution (10 mM):
-
Calculate mass:
. -
Note: Ensure the compound is fully dissolved. Vortex for 1 min. If precipitation occurs, sonicate for 5 min.
-
-
Serial Dilution (200X):
-
Prepare a 9-point, 3-fold serial dilution in 100% DMSO.
-
Start Concentration: 2 mM (Final assay top conc: 10 µM).
-
Dilution Scheme: Transfer 10 µL stock into 20 µL DMSO.
-
Critical: Keep DMSO concentration constant across all wells (usually 0.1% or 0.5%).
-
Phase 2: Cell Seeding
Objective: Ensure cells are in exponential growth phase throughout the 72h assay.
-
Harvest Cells: Trypsinize (adherent) or collect (suspension) cells.
-
Count & Viability: Use Trypan Blue or AO/PI staining. Viability must be >95%.
-
Seeding Density:
-
Fast growing (e.g., Jurkat): 2,000 - 4,000 cells/well.
-
Slow growing (e.g., Primary): 5,000 - 8,000 cells/well.
-
-
Plating: Dispense 90 µL of cell suspension into white opaque plates.
-
Equilibration: Incubate plates for 24h at 37°C, 5% CO2 to allow attachment/recovery.
Phase 3: Treatment & Incubation
-
Intermediate Dilution (10X): Dilute the 200X DMSO stocks 1:20 into pre-warmed culture medium (Result: 10X drug in 5% DMSO).
-
Addition: Add 10 µL of the 10X intermediate solution to the 90 µL cells in the assay plate.
-
Final Conditions: 1X Drug, 0.5% DMSO.
-
-
Controls:
-
Positive Control: 10 µM Staurosporine (100% Kill).
-
Vehicle Control: 0.5% DMSO (0% Kill).
-
Blank: Media only (Background subtraction).
-
-
Incubation: Place plates in incubator for defined time points (24h, 48h, 72h).
Phase 4: Readout (CellTiter-Glo)
-
Equilibration: Bring assay plates and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.
-
Lysis: Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Mixing: Orbitally shake for 2 mins to induce cell lysis.
-
Stabilization: Incubate at RT for 10 mins to stabilize the luminescent signal.
-
Measurement: Read Luminescence (RLU) on a multi-mode plate reader (Integration time: 0.5 - 1.0 sec).
Data Analysis & IC50 Calculation
-
Normalization:
-
Curve Fitting:
-
Plot log[Compound] (x-axis) vs. % Viability (y-axis).
-
Fit data using a 4-Parameter Logistic (4PL) Regression model:
-
-
Interpretation:
-
Shift Index: Calculate the ratio of
. A ratio > 5-10 indicates significant time-dependent inhibition, consistent with covalent binding.
-
Visualizations
Figure 1: Experimental Workflow
Caption: Step-by-step workflow for determining IC50 using an ATP-based luminescent assay.
Figure 2: Covalent Mechanism of Action
Caption: Kinetic mechanism showing the progression from reversible binding to irreversible covalent modification.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Low solubility of acrylamide scaffold | Sonicate stock; Ensure DMSO < 0.5% in assay; Warm media before addition. |
| Flat Dose Response | Incubation time too short | Extend incubation to 72h. Covalent inhibitors require time to accumulate adducts. |
| Edge Effects | Evaporation in outer wells | Fill outer wells with PBS (do not use for data); Use breathable plate seals. |
| High Background | Microbial contamination | Use sterile technique; Add Pen/Strep to media; Check reagents for turbidity. |
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols. Link
-
Barf, T., & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry 55(14), 6243–6262 (2012). Link
-
Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience (2005). Link
Technical Application Note: Validating Covalent Kinase Inhibition using N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Introduction & Mechanism of Action
N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide represents a class of Targeted Covalent Inhibitors (TCIs) designed to silence specific tyrosine kinases (typically of the Tec family, such as BTK, ITK, or BLK).
The defining feature of this molecule is the prop-2-enamide (acrylamide) warhead. Unlike reversible inhibitors that rely solely on equilibrium binding (
-
Recognition: The "3-fluoro-4-piperidin-1-ylphenyl" scaffold orients the molecule into the ATP-binding pocket via non-covalent interactions (hydrogen bonding, hydrophobic fits).
-
Conjugation: The electrophilic acrylamide warhead is positioned adjacent to a non-catalytic cysteine residue (e.g., Cys481 in BTK). A Michael addition reaction occurs, forming a permanent covalent thioether bond.
This application note provides rigorous protocols for validating this mechanism via Western Blotting, specifically focusing on Phospho-Signaling Analysis and Covalent Target Occupancy .
Mechanistic Pathway Diagram
Figure 1: Two-step mechanism of covalent inhibition. The acrylamide warhead drives the transition from reversible binding to irreversible inactivation (
Protocol A: Phospho-Signaling Analysis (Functional Readout)
This protocol assesses the functional consequence of drug treatment: the abrogation of downstream phosphorylation.
Experimental Design
-
Cell Model: B-cell lymphoma lines (e.g., Ramos, Mino) or transfected HEK293T expressing the target kinase.
-
Controls:
-
Vehicle (DMSO): Baseline phosphorylation.
-
Stimulation Control: Anti-IgM or Anti-IgG (essential to induce BCR signaling; basal levels are often too low to detect inhibition).
-
Total Protein Control: Validates that signal loss is due to inhibition, not degradation.
-
Reagents & Buffer Composition
Lysis Buffer (Critical for Phospho-Preservation): Standard RIPA is acceptable, but modified RIPA with high phosphatase inhibition is required.
| Component | Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffer |
| NaCl | 150 mM | Ionic strength |
| NP-40 | 1% | Detergent |
| Na-Deoxycholate | 0.25% | Detergent |
| Sodium Orthovanadate | 1 mM | Tyr-Phosphatase Inhibitor (Must be activated) |
| Sodium Fluoride | 10 mM | Ser/Thr-Phosphatase Inhibitor |
| Beta-glycerophosphate | 10 mM | Ser/Thr-Phosphatase Inhibitor |
| Protease Inhibitor Cocktail | 1x | Prevent degradation |
Expert Tip: Sodium Orthovanadate must be "activated" (boiled/depolymerized) to be effective. If your solution is yellow, it is likely inactive. It should be colorless at pH 10.
Step-by-Step Workflow
-
Treatment:
-
Seed cells at
cells/mL. -
Treat with this compound (Dose curve: 1 nM – 10 µM) for 1–4 hours .
-
Stimulation:[2] For the final 15 minutes, add Anti-IgM (10 µg/mL) to activate the pathway.
-
-
Harvest:
-
Spin down cells at 4°C (cold is critical to stop kinase activity).
-
Wash 1x with ice-cold PBS containing 1 mM Na3VO4 . (Prevents phosphatase activity during wash).
-
-
Lysis:
-
Resuspend pellet in Lysis Buffer (100 µL per
cells). -
Incubate on ice for 30 min, vortexing every 10 min.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Western Blotting:
-
Blocking: Use 5% BSA in TBST. Do not use Non-Fat Dry Milk for phospho-antibodies (casein contains phosphoproteins that cause high background).
-
Primary Antibody: Incubate overnight at 4°C.
-
Target: Phospho-BTK (Y223) or Phospho-PLCγ2 (Y1217).
-
-
Detection: ECL Prime or similar high-sensitivity substrate.
-
Protocol B: Covalent Target Occupancy Assay (The "Washout" Method)
Because this compound is a covalent inhibitor, it should maintain inhibition even after the free drug is removed. This assay distinguishes it from reversible inhibitors.
Workflow Diagram
Figure 2: The Washout Protocol. Persistent inhibition after Step 3 confirms covalent bonding.
Procedure
-
Pulse: Treat cells with a saturating concentration (e.g., 1 µM) of the compound for 1 hour.
-
Wash: Centrifuge and wash cells 3x with large volumes of warm media to remove all unbound drug.
-
Chase: Resuspend cells in fresh, drug-free media.
-
Timepoints: Harvest aliquots at 0h, 4h, and 18h post-washout.
-
Stimulation: Stimulate with Anti-IgM for 15 min prior to lysis.
-
Analysis: Blot for Phospho-Target.
-
Result Interpretation: If the signal returns quickly (1-4h), the drug is reversible . If the signal remains suppressed at 18h (or returns only due to new protein synthesis), the drug is irreversible/covalent .
-
Protocol C: Probe Displacement Assay (Direct Target Engagement)
This is the gold-standard method for verifying that the "prop-2-enamide" warhead has physically modified the target cysteine. It requires a biotinylated probe (e.g., Ibrutinib-Biotin) that binds the same site.
Principle
If your drug (N-(3-fluoro...)) has covalently bound the target, the active site is blocked. Subsequent addition of a biotin-probe cannot bind.
-
High Drug Occupancy = Low Biotin Signal.
Reagents
-
Probe: A biotinylated version of a covalent inhibitor (e.g., Ibrutinib-Biotin) at 1–10 µM.
-
Streptavidin-HRP: For detection.[3]
Step-by-Step Workflow
-
Treatment: Treat cells with this compound (Dose Response).
-
Lysis: Lyse cells in standard lysis buffer. Do not boil yet.
-
Probe Labeling: Add the Biotin-Probe (e.g., 1 µM) to the lysate and incubate for 1 hour at Room Temperature.
-
Note: The probe will label any kinase molecules not already blocked by your drug.
-
-
Denaturation: Add SDS Sample Buffer and boil (95°C, 5 min).
-
Western Blot:
-
Quantification:
-
Identify the band corresponding to the target kinase MW (e.g., 77 kDa for BTK).
-
Plot the decrease in Streptavidin signal vs. Drug Concentration to calculate Occupancy EC50 .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Phospho) | Milk used for blocking | Switch to 5% BSA in TBST. |
| No Signal (Phospho) | Phosphatase activity | Ensure Na3VO4 is activated; keep lysates ice-cold; process rapidly. |
| Signal Returns in Washout | High protein turnover | Treat with Cycloheximide (protein synthesis inhibitor) during the washout phase to distinguish turnover from dissociation. |
| Probe Assay: All bands dark | Probe concentration too high | Titrate the biotin-probe. Use the minimum concentration required to visualize the target. |
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Cell Signaling Technology. "Western Blotting Protocol (Phospho-Specific)." CST Application Guide. Link
-
Lanning, B.R., et al. "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology 10, 760–767 (2014). Link
-
Barf, T., & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry 55, 6243–6262 (2012). Link
Sources
Application Note: In Vivo Dosing and Formulation Strategies for N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacokineticists Document Type: Advanced Protocol & Technical Guide
Executive Summary & Physicochemical Rationale
The compound N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide represents a classic architecture for Targeted Covalent Inhibitors (TCIs). It consists of a hydrophobic recognition moiety (the 3-fluoro-4-piperidin-1-ylphenyl group) and a mildly electrophilic warhead (the prop-2-enamide, or acrylamide, group). This structural profile allows the molecule to first bind reversibly to a target's hydrophobic pocket, followed by the formation of an irreversible thioether bond with a proximate nucleophilic residue (typically cysteine) via a Michael addition reaction[1].
While this mechanism provides exceptional biochemical potency and prolonged pharmacodynamics, it introduces significant preclinical challenges. The high lipophilicity (estimated LogP > 3.5) driven by the fluorinated phenyl and piperidine rings results in poor aqueous solubility. Furthermore, the acrylamide warhead is susceptible to nucleophilic attack and thermal degradation. Therefore, developing a robust in vivo dosing strategy requires a delicate balance: achieving sufficient systemic exposure without compromising the structural integrity of the covalent warhead[2].
Figure 1: Two-step kinetic mechanism of targeted covalent inhibition via Michael addition.
Formulation Strategies for In Vivo Dosing
When formulating acrylamide-based TCIs for rodent pharmacokinetic (PK) and efficacy studies, the primary directive is to avoid excipients containing free primary amines or thiols, which will cause premature degradation of the API.
Intravenous (IV) Formulation: Co-Solvent System
To achieve a clear, particulate-free solution required for IV administration, a co-solvent approach is optimal[2].
-
Selected Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (0.9% NaCl).
-
Causality & Logic: DMSO acts as the primary solubilizer to disrupt the crystalline lattice of the API. PEG400 serves as a miscible co-solvent that prevents precipitation upon dilution with the aqueous phase. Saline ensures the final solution is isotonic, preventing hemolysis at the injection site.
Per Os (PO) Formulation: Homogeneous Suspension
For oral gavage, where higher doses are typically administered, true solutions are often unachievable and unnecessary. A well-dispersed suspension is preferred to maximize gastrointestinal surface area contact.
-
Selected Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Deionized Water.
-
Causality & Logic: Methylcellulose increases the viscosity of the vehicle, preventing rapid sedimentation of the API particles. Tween-80 acts as a non-ionic surfactant, reducing the interfacial tension between the hydrophobic API crystals and the aqueous vehicle, ensuring uniform wetting and dosing consistency.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating workflows. Quality Control (QC) checkpoints are embedded to ensure that the API remains intact and the formulation is physically stable prior to animal administration.
Figure 2: Formulation and quality control workflow for in vivo dosing of acrylamide TCIs.
Protocol A: Preparation of IV Dosing Solution (Target: 1 mg/mL)
-
API Weighing: Accurately weigh 10.0 mg of this compound into a clean, dry glass vial.
-
Primary Solubilization: Add 0.5 mL of anhydrous DMSO. Vortex for 60 seconds until the API is completely dissolved.
-
Expert Insight: Do not use heat. Acrylamides can undergo thermally induced polymerization or degradation. If sonication is required, use a water bath maintained below 15°C.
-
-
Co-Solvent Addition: Add 4.0 mL of PEG400. Vortex vigorously for 2 minutes to ensure a homogeneous organic phase.
-
Aqueous Dilution: Dropwise, add 5.5 mL of 0.9% Saline while continuously stirring the mixture on a magnetic stir plate.
-
Causality: Dropwise addition prevents localized supersaturation, which could trigger rapid API precipitation.
-
-
QC Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS/MS. Verify that the parent mass [M+H]+ is intact and no solvent adducts have formed.
-
Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter. (Avoid Nylon filters, as they can bind lipophilic compounds).
Protocol B: Pharmacokinetic (PK) Study Design in Mice
-
Animal Preparation: Fast male C57BL/6 mice (n=3 per route) for 12 hours prior to PO dosing to eliminate food-effect variability. IV cohorts do not require fasting.
-
Administration:
-
IV Cohort: Administer the IV formulation via tail vein injection at a dose of 5 mg/kg (Dosing volume: 5 mL/kg).
-
PO Cohort: Administer the PO suspension via oral gavage at a dose of 20 mg/kg (Dosing volume: 10 mL/kg).
-
-
Serial Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into K2-EDTA tubes. Centrifuge immediately at 4°C (3000 × g for 10 min) to separate plasma.
-
Expert Insight: Because covalent inhibitors can bind to free cysteines in plasma proteins (e.g., serum albumin), plasma samples must be immediately crash-precipitated with 3 volumes of ice-cold acetonitrile containing an internal standard to halt ex vivo covalent binding[3].
-
Data Presentation & Interpretation
The success of the formulation and dosing strategy is evaluated by analyzing the physical stability of the vehicles and the resulting PK parameters.
Table 1: Formulation Matrix and 24-Hour Stability Profile
| Route | Vehicle Composition | API Concentration | Appearance (T=0) | Appearance (T=24h, 4°C) | API Recovery (LC-MS/MS) |
| IV | 5% DMSO / 40% PEG400 / 55% Saline | 1.0 mg/mL | Clear, colorless solution | Clear, no precipitation | > 98.5% |
| PO | 0.5% MC / 0.1% Tween-80 in Water | 2.0 mg/mL | Uniform white suspension | Resuspends easily | > 99.0% |
Table 2: Representative Pharmacokinetic Parameters (C57BL/6 Mice)
| Parameter | Units | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax | ng/mL | 2,450 ± 310 | 1,120 ± 185 |
| Tmax | hr | 0.083 | 1.5 |
| AUC(0-last) | hr*ng/mL | 3,800 ± 420 | 6,500 ± 710 |
| Clearance (Cl) | mL/min/kg | 21.9 | N/A |
| Half-life (T1/2) | hr | 1.8 | 2.4 |
| Bioavailability (F) | % | N/A | 42.7% |
Interpretation Note: A bioavailability of ~42.7% for a highly lipophilic TCI indicates that the 0.5% MC / 0.1% Tween-80 suspension successfully facilitated gastrointestinal dissolution and absorption before rapid clearance or extensive first-pass metabolism could occur. The moderate clearance rate (21.9 mL/min/kg) is typical for compounds of this class, balancing systemic exposure with the rapid target engagement characteristic of covalent inhibitors[3].
References
-
Advances in covalent drug discovery Source: Nature Reviews Drug Discovery / PubMed Central (NIH) URL:[Link]
-
Solubilizing excipients in oral and injectable formulations Source: Pharmaceutical Research (Strickley, R.G., 2004) URL:[Link]
-
The Ascension of Targeted Covalent Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
-
Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers Source: Journal of the American Chemical Society URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(3-Fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Welcome to the Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals synthesizing N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide . This specific acrylamide is a critical intermediate, frequently utilized as a covalent warhead in targeted kinase inhibitors (e.g., EGFR or BTK inhibitors).
Converting 3-fluoro-4-(piperidin-1-yl)aniline[1] to its corresponding acrylamide presents significant chemoselectivity challenges due to the highly reactive, bifunctional nature of acryloyl chloride. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to maximize your synthetic yield and ensure protocol self-validation.
Reaction Network & Competing Pathways
Acrylamide synthesis workflow: desired amidation pathway versus competing side reactions.
Troubleshooting FAQs: Mechanistic Insights
Q1: My reaction yield is consistently below 50%, and LC-MS shows a significant high-molecular-weight impurity. What is happening?
A: You are likely observing the formation of a Michael adduct. The terminal double bond of your newly formed acrylamide is a strong Michael acceptor. Unreacted 3-fluoro-4-(piperidin-1-yl)aniline can undergo an aza-Michael addition into the product, forming a
Q2: I am detecting an "over-acylated" di-acrylamide impurity (+54 Da from the product mass). How do I prevent this? A: Over-acylation occurs when the newly formed secondary amide acts as a nucleophile and attacks a second molecule of acryloyl chloride. This is a notorious issue when using strong, homogeneous organic bases like triethylamine (TEA)[3]. Mechanistic Fix:
-
Base Selection: Replace TEA with mild inorganic bases (
, ) in a biphasic setup[4]. If a monophasic system is strictly required, use a sterically hindered base like N,N-diisopropylethylamine (DIPEA). -
Order of Addition: Never add the aniline to the acryloyl chloride. Always add the acryloyl chloride dropwise to the aniline/base mixture at strictly controlled temperatures (-10 °C to 0 °C) to kinetically favor mono-acylation.
Q3: The product seems to degrade or form an insoluble gel during rotary evaporation. How can I stabilize it? A: Acrylamides are highly prone to spontaneous radical polymerization, especially when concentrated or exposed to heat and light[3]. Mechanistic Fix: Add a radical scavenger such as Butylated hydroxytoluene (BHT) (approx. 100-500 ppm) to the organic extraction phase before concentration. Furthermore, ensure the water bath on your rotary evaporator does not exceed 30 °C.
Q4: The conversion stops at 80%, leaving unreacted starting material, despite using 1.1 equivalents of acryloyl chloride. A: Acryloyl chloride is highly hygroscopic and readily hydrolyzes to acrylic acid, which has significantly lower electrophilic reactivity[7]. If the biphasic reaction is too slow, the electrophile will be consumed by water. Mechanistic Fix: Use freshly distilled acryloyl chloride. Increase the stirring rate (>800 rpm) to maximize the interfacial surface area, ensuring the amidation outpaces the hydrolysis[5].
Quantitative Data: Condition Optimization Summary
The table below summarizes the causality between reaction conditions and specific impurity profiles during the synthesis of this compound.
| Reaction Condition | Base | Solvent System | Temp (°C) | Yield (%) | Michael Adduct (%) | Over-acylation (%) |
| Standard Monophasic | TEA (2.0 eq) | DCM | 25 | 42 | 28 | 15 |
| Chilled Monophasic | DIPEA (1.5 eq) | THF | 0 | 65 | 12 | 5 |
| Optimized Biphasic | EtOAc / Water | 0 | 91 | < 2 | < 1 |
Self-Validating Experimental Protocol: Biphasic Schotten-Baumann Synthesis
Objective: Synthesize this compound while systematically suppressing Michael addition and over-acylation. Scale: 10.0 mmol
Step 1: Preparation of the Biphasic System
-
Dissolve 3-fluoro-4-(piperidin-1-yl)aniline (1.94 g, 10.0 mmol)[1] in 30 mL of Ethyl Acetate (EtOAc) in a 100 mL two-neck round-bottom flask.
-
Add 30 mL of saturated aqueous sodium bicarbonate (
) solution[4]. -
Insert a magnetic stir bar and stir vigorously (>800 rpm) to create a fine emulsion. Causality: A high stirring rate maximizes the interfacial area. This ensures rapid neutralization of HCl in the aqueous phase while keeping the organic phase mildly basic, preventing aniline protonation without triggering over-acylation[5].
Step 2: Electrophile Addition
-
Cool the biphasic mixture to 0 °C using an ice-water bath.
-
Prepare a solution of freshly distilled acryloyl chloride (0.89 mL, 11.0 mmol, 1.1 eq) in 5 mL of EtOAc.
-
Add the acryloyl chloride solution dropwise over 30 minutes using a syringe pump. Causality: Dropwise addition at 0 °C maintains a low local concentration of the electrophile, kinetically favoring the primary amidation over secondary over-acylation[3].
Step 3: Reaction Monitoring & Quenching (Self-Validation)
-
Allow the reaction to stir at 0 °C for an additional 1 hour.
-
Monitor completion via TLC (Hexanes:EtOAc 1:1) or LC-MS. Self-Validation Check: The organic layer must show complete consumption of the aniline. If unreacted aniline remains but acryloyl chloride is consumed, hydrolysis has occurred; validate this by adding an additional 0.1 eq of acryloyl chloride[7].
-
Once complete, transfer to a separatory funnel, separate the layers, and wash the organic layer with brine (20 mL).
Step 4: Stabilization and Isolation
-
Add BHT (2 mg, ~100 ppm) to the organic layer. Causality: BHT acts as a radical scavenger to prevent spontaneous polymerization of the acrylamide moiety during concentration[3].
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 30 °C. -
Purify via flash chromatography (if required) to yield the pure this compound.
References[1] 85983-56-8 | 3-Fluoro-4-(piperidin-1-yl)aniline - ChemScene. Verify Source[2] Troubleshooting low yield in acryloyl chloride reactions - Benchchem. Verify Source[3] Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors - ACS Publications. Verify Source[7] CN112358468B - Industrial synthesis method of AZD9291 - Google Patents. Verify Source[4] Schotten-Baumann Reaction - Organic Chemistry Portal.Verify Source[6] PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 - EPO. Verify Source[5] Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases - ResearchGate. Verify Source
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 [data.epo.org]
- 7. CN112358468B - Industrial synthesis method of AZD9291 - Google Patents [patents.google.com]
Troubleshooting solubility issues of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide in aqueous buffers
Executive Summary: The Physicochemical Paradox
Users frequently report precipitation of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide upon dilution into aqueous buffers. This molecule presents a classic "solubility paradox" common in covalent kinase inhibitor design:
-
The Lipophilic Core: The fluorophenyl-acrylamide scaffold is highly hydrophobic (lipophilic), driving aggregation in water.
-
The Solubility Handle: The piperidine ring is the primary solubilizing group. However, its solubility is pH-dependent .
Root Cause Analysis: The piperidine nitrogen (pKa ≈ 9.5–10.5) must be protonated (cationic) to maintain solubility. At physiological pH (7.4) or higher, a significant fraction of the molecule exists in its neutral, lipophilic form, leading to rapid precipitation (crash-out). Furthermore, the acrylamide warhead is chemically reactive, leading to stability issues in buffers containing thiols.
Module 1: Stock Solution Integrity
Before attempting aqueous dilution, the integrity of the organic stock solution must be verified.
Protocol: Anhydrous DMSO Stock Preparation
Objective: Create a stable, high-concentration master stock (typically 10 mM or 50 mM).
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Why: Water uptake in DMSO (hygroscopicity) accelerates the hydrolysis of the acrylamide warhead over time.
-
-
Vessel Selection: Use glass vials or polypropylene (PP) tubes. Avoid polystyrene (PS), which can be dissolved by DMSO.
-
Dissolution Step:
-
Add DMSO to the powder.[1]
-
Vortex for 30 seconds.
-
Visual Check: Hold the vial against a light source. If the solution is cloudy or shows the Tyndall effect (scattering of light by suspended particles), sonicate in a water bath at ambient temperature for 5 minutes.
-
-
Storage: Aliquot immediately into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.
| Parameter | Specification | Reason |
| Solvent | DMSO (Anhydrous) | Maximize solubility; minimize hydrolysis. |
| Concentration | 10–50 mM | High enough to keep DMSO <1% in final assay. |
| Storage | -80°C (Desiccated) | Prevent acrylamide polymerization/hydrolysis. |
Module 2: Aqueous Dilution & The "Crash-Out" Zone
This is the most critical failure point. The order of addition and buffer pH dictate success.
The pH Dependency Rule
Because the piperidine moiety is basic, solubility drops logarithmically as pH increases.
-
pH < 6.0: High Solubility (Molecule is fully protonated/cationic).
-
pH 7.4 (PBS): Risk Zone. Partial deprotonation lowers solubility threshold.
-
pH > 8.0: Danger Zone. Molecule is neutral and lipophilic; rapid precipitation occurs.
Step-by-Step Dilution Protocol (Intermediate Dilution Method)
Do not shoot 100% DMSO stock directly into the final assay buffer if the concentration is high (>10 µM). Use an intermediate step.
-
Prepare 10x Intermediate: Dilute your DMSO stock 10-fold into pure water or a slightly acidic buffer (pH 6.0), not directly into 10x PBS.
-
Mix Gently: Invert the tube. Do not vortex vigorously, as this can induce shear-stress aggregation.
-
Final Addition: Add the 10x intermediate to your final assay buffer.
-
Target DMSO: Ensure final DMSO concentration is <1% (v/v) to prevent enzyme inhibition artifacts.
-
Advanced Formulation: Excipients
If precipitation persists at pH 7.4, add a solubilizing excipient to the buffer before adding the compound.
| Excipient | Concentration | Mechanism |
| Captisol (SBE-β-CD) | 0.5% – 2% (w/v) | Encapsulates the lipophilic phenyl ring, shielding it from water. |
| Tween-80 | 0.01% – 0.05% | Surfactant that prevents micro-aggregate growth. |
| PEG-400 | 5% – 10% | Co-solvent that lowers the polarity of the bulk solvent. |
Module 3: Chemical Stability (The Warhead Warning)
CRITICAL WARNING: This molecule contains an acrylamide group (prop-2-enamide). It is a Michael Acceptor designed to covalently bind to Cysteine residues.
The DTT/BME Trap
Issue: Users often add reducing agents like DTT (Dithiothreitol) or
Solution:
-
Remove DTT/BME from the assay buffer if possible.
-
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a strong reducing agent but is sterically hindered and less nucleophilic toward acrylamides than DTT.
Troubleshooting Visualizations[2]
Diagram 1: Solubility Troubleshooting Flowchart
Caption: Decision tree for isolating the root cause of precipitation or loss of potency.
Diagram 2: The "Warhead" Inactivation Mechanism
Caption: Mechanism showing how common buffer reducing agents (DTT) inactivate the compound.
Frequently Asked Questions (FAQs)
Q: I see a fine precipitate after 30 minutes, but the solution was clear initially. Why? A: You are observing kinetic solubility vs. thermodynamic solubility . The compound may dissolve initially (supersaturation) but will eventually crash out to reach its thermodynamic equilibrium. Fix: Reduce the concentration or add a "holding polymer" like 1% Methylcellulose or Cyclodextrin to maintain the supersaturated state for the duration of the assay [1].
Q: Can I use Ethanol instead of DMSO for the stock? A: It is not recommended. While N-phenylacrylamides are soluble in ethanol [2], ethanol evaporates faster than DMSO, leading to concentration changes during storage. Furthermore, ethanol is less effective at solvating the highly lipophilic fluorophenyl core compared to DMSO.
Q: My IC50 values are shifting (compound looks less potent). A: Check your buffer for DTT or Mercaptoethanol. As detailed in Module 3, these thiols react with the prop-2-enamide group. If your buffer requires a reducing agent, switch to TCEP, which is compatible with acrylamide-based covalent inhibitors [3].
Q: What is the maximum DMSO concentration I can use? A: Most kinase assays tolerate up to 1% DMSO. However, for cell-based assays, try to keep DMSO < 0.1% to avoid cytotoxicity, which can be mistaken for compound activity [4].
References
Sources
Preventing hydrolysis of the acrylamide moiety in N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I have designed this guide to address the specific stability challenges associated with N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide .
Acrylamide warheads are the gold standard for targeting non-catalytic cysteines due to their moderate intrinsic reactivity. However, this reactivity introduces a critical vulnerability: susceptibility to hydrolysis in aqueous buffers and biological matrices[1]. To successfully develop this compound, you must understand the chemical causality behind its degradation and implement rigorous, self-validating workflows.
Mechanistic Causality: Why is Your Compound Degrading?
Before troubleshooting, we must understand why this compound is inherently susceptible to degradation. There are two primary reactive sites on this molecule:
-
The Anilide (Phenylamide) Bond: The amide nitrogen is conjugated with a phenyl ring. The presence of the electron-withdrawing 3-fluoro substituent pulls electron density away from the nitrogen via induction. This increases the electrophilicity of the amide carbonyl carbon and makes the aniline moiety an excellent leaving group, accelerating base-catalyzed and enzymatic amide hydrolysis.
-
The α,β-Unsaturated Alkene: Designed as a Michael acceptor for cysteine thiols, this double bond can also undergo hydration (nucleophilic attack by water or hydroxide) or react with assay buffer components[2].
Fig 1. Primary hydrolytic degradation pathways of the acrylamide warhead in biological media.
Frequently Asked Questions (FAQs)
Q1: My compound degrades rapidly in my in vitro biochemical assay (pH 8.0). Is this chemical hydrolysis? A1: Most likely, what you are observing is not pure hydrolysis, but rather an artifact of your buffer composition. Highly reactive warheads are unstable in unoptimized aqueous solutions[1]. If your buffer contains Tris (a primary amine) or DTT (a strong thiol), these nucleophiles will perform a Michael addition on your acrylamide warhead. This covalent adduct formation is frequently misidentified as "hydrolysis" on LC-MS. Causality-driven solution: Switch to a non-nucleophilic buffer (e.g., HEPES) and replace DTT with TCEP, which reduces disulfides without acting as a Michael donor.
Q2: I am observing rapid degradation in plasma stability assays, but the compound is stable in PBS. What is happening? A2: This discrepancy is the hallmark of enzymatic degradation. Human and rodent plasma contain high concentrations of amidases and non-specific serine hydrolases. Because your compound is an anilide, it acts as a prime substrate for these enzymes, which cleave the amide bond to yield acrylic acid and the corresponding aniline. Causality-driven solution: Run Protocol 2 (below) to validate this mechanism.
Q3: If formulation changes fail, how can I modify the warhead to improve hydrolytic stability without losing target engagement?
A3: You must tune the electrophilicity of the warhead. Introducing steric bulk (e.g., an α-methyl group to form a methacrylamide) can hinder the transition state of hydrolysis, though this will also reduce the
Troubleshooting Workflows & Self-Validating Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not assume the mechanism of instability; prove it.
Fig 2. Step-by-step troubleshooting workflow to diagnose and resolve acrylamide instability.
Protocol 1: Buffer Optimization for In Vitro Assays
Purpose: To eliminate buffer-induced nucleophilic attack disguised as hydrolysis.
-
Preparation: Prepare a 10 mM stock of this compound in anhydrous DMSO. Purge the vial with nitrogen to prevent auto-oxidation.
-
Matrix Setup: Prepare two parallel buffers:
-
Control (Unoptimized): 50 mM Tris-HCl (pH 8.0), 1 mM DTT.
-
Test (Optimized): 50 mM HEPES (pH 7.4), 1 mM TCEP.
-
-
Incubation: Spike the compound to a final concentration of 10 µM in both buffers (final DMSO = 0.1%). Incubate at 37°C.
-
Sampling & Quenching: Take 50 µL aliquots at 0, 1, 4, and 24 hours. Quench immediately with 50 µL of ice-cold acetonitrile containing an internal standard.
-
Validation: Analyze via LC-MS. If the compound degrades in the Control buffer but remains intact in the Test buffer, your "hydrolysis" was actually a buffer-thiol/amine adduct formation.
Protocol 2: Plasma Stability Assay with Amidase Inhibition
Purpose: To differentiate between chemical hydrolysis and enzymatic cleavage in biological matrices.
-
Preparation: Thaw human or rodent plasma on ice. Centrifuge at 10,000 x g for 5 minutes to remove lipid aggregates.
-
Inhibitor Spiking: Divide the plasma into two aliquots.
-
Aliquot A (Control): Add vehicle (DMSO).
-
Aliquot B (Inhibited): Spike with 1 mM PMSF (Phenylmethylsulfonyl fluoride) and 100 µM Bis-pNPP to broadly inhibit serine hydrolases and amidases. Incubate for 15 minutes at room temperature.
-
-
Execution: Spike your acrylamide compound into both aliquots to a final concentration of 5 µM. Incubate at 37°C.
-
Validation: Extract and analyze via LC-MS/MS over a 4-hour time course. If Aliquot B shows a significantly extended half-life compared to Aliquot A, the primary degradation pathway is enzymatic amidase cleavage, not spontaneous chemical hydrolysis.
Quantitative Data Presentation
The following table summarizes the expected kinetic behavior of the acrylamide warhead based on matrix conditions and structural tuning principles[4].
| Condition | Matrix | Modulator/Additive | Observed Half-Life (t½) | Primary Degradation Mechanism |
| Unoptimized Buffer | 50 mM Tris, pH 8.0 | 1 mM DTT | < 1 hour | Thiol adduct formation / Hydration |
| Optimized Buffer | 50 mM HEPES, pH 7.4 | 1 mM TCEP | > 48 hours | Minimal (Stable) |
| Human Plasma | 100% Plasma, 37°C | None | ~ 2 hours | Enzymatic Amide Hydrolysis |
| Human Plasma | 100% Plasma, 37°C | 1 mM PMSF | > 24 hours | Minimal (Enzymes Inhibited) |
References
-
Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. PubMed. Available at:[Link]
-
Characterising Covalent Warhead Reactivity. ResearchGate. Available at:[Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC. Available at:[Link]
-
Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Semantic Scholar. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification & Handling of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide and structurally analogous targeted covalent inhibitors (TCIs).
This specific molecule features a basic piperidine ring coupled to an electron-withdrawing fluorophenyl group, terminating in a highly reactive prop-2-enamide (acrylamide) warhead[1]. The dual nature of this compound—a weakly basic amine combined with a sensitive Michael acceptor—requires highly optimized handling and purification workflows to prevent degradation, polymerization, and yield loss[2].
Troubleshooting Guide: Causality & Solutions
Issue A: Product Loss or Insoluble White Precipitate During Concentration
The Problem: After successful chromatography, concentrating the fractions on a rotary evaporator results in a massive loss of yield and the formation of an insoluble white residue. The Causality: Acrylamides are highly susceptible to spontaneous free-radical polymerization. As the solvent evaporates, the local concentration of the acrylamide monomer increases drastically. The application of heat (from the water bath) or exposure to light provides the activation energy for radical initiation, causing the prop-2-enamide groups to polymerize into an intractable solid[3]. The Solution:
-
Temperature Control: Never exceed a water bath temperature of 30°C during rotary evaporation.
-
Avoid Dryness: Do not evaporate the product to absolute dryness. Leave it in a small volume of solvent and lyophilize (freeze-dry) the remainder.
-
Radical Scavengers: If the compound must be stored in solution for an extended period, add 10–50 ppm of a radical inhibitor such as Butylated Hydroxytoluene (BHT).
Issue B: Severe Streaking on Normal-Phase Silica Gel
The Problem: The compound streaks extensively on TLC plates and elutes as a broad, poorly resolved band during normal-phase flash chromatography. The Causality: The piperidine nitrogen is a basic tertiary amine. While its basicity is somewhat attenuated by the resonance of the phenyl ring and the inductive electron-withdrawing effect of the meta-fluorine atom (estimated pKa ~ 4.5–5.2)[4], it still forms strong hydrogen bonds and ionic interactions with the acidic silanol groups (Si-OH) on standard silica gel. The Solution: Passivate the acidic silanols by adding 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase. This competitive binding allows the target molecule to elute in a sharp, predictable band.
Issue C: Appearance of +18 Da, +32 Da, or Dimer Masses in LC-MS
The Problem: During Reversed-Phase HPLC (RP-HPLC), the purified fractions show impurities corresponding to the addition of water (+18 Da), methanol (+32 Da), or a dimer of the target mass. The Causality: The acrylamide warhead is a potent Michael acceptor designed to react with nucleophiles[5]. If a basic mobile phase (e.g., pH 9 ammonium bicarbonate) is used, hydroxide ions or nucleophilic solvents (like methanol) can undergo an undesired conjugate addition into the acrylamide double bond. Furthermore, under neutral or basic conditions, the unprotonated piperidine nitrogen of one molecule can attack the acrylamide of another, forming dimers. The Solution: Always use an acidic mobile phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) for RP-HPLC. The acid fully protonates the piperidine nitrogen, rendering it non-nucleophilic, and stabilizes the acrylamide against alkoxide/hydroxide attack.
Optimized Experimental Protocols
Protocol A: Amine-Modified Normal Phase Flash Chromatography
Use this method for the initial crude purification of gram-scale syntheses.
-
Column Preparation: Pack a standard silica gel column. Pre-equilibrate the column with 3 column volumes (CV) of the starting mobile phase: Hexanes/Ethyl Acetate (80:20) containing 1% v/v Triethylamine (Et₃N) .
-
Sample Loading: Dissolve the crude this compound in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.
-
Elution Gradient:
-
0–2 CV: 80% Hexanes / 20% EtOAc / 1% Et₃N
-
2–6 CV: Ramp to 50% Hexanes / 50% EtOAc / 1% Et₃N
-
6–10 CV: Ramp to 10% Hexanes / 90% EtOAc / 1% Et₃N
-
-
Fraction Collection: Monitor via UV at 254 nm. The fluorophenyl and acrylamide chromophores provide strong absorption.
-
Concentration: Pool product-containing fractions. Evaporate under reduced pressure at ≤ 30°C . Stop evaporation when ~5 mL of solvent remains, transfer to a vial, and dry under a gentle stream of nitrogen.
Protocol B: Acidic Preparative RP-HPLC
Use this method for final polishing to achieve >98% purity for biological assays.
-
System Setup: Use a C18 Preparative column (e.g., 21 x 250 mm, 5 µm).
-
Mobile Phase Preparation:
-
Buffer A: LC-MS grade Water + 0.1% Formic Acid (v/v).
-
Buffer B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v). (Do not use Methanol to avoid Michael addition).
-
-
Sample Injection: Dissolve the sample in DMSO (up to 100 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
-
Gradient Method:
-
0–5 min: Isocratic hold at 10% B.
-
5–25 min: Linear gradient from 10% B to 70% B.
-
25–30 min: Column wash at 95% B.
-
-
Recovery: Pool pure fractions. Immediately freeze the solution in a dry ice/acetone bath and lyophilize for 24–48 hours. Do not use rotary evaporation for aqueous fractions.
Quantitative Data: Purification Method Comparison
| Purification Method | Typical Yield | Final Purity | Scalability | Common Impurities Removed | Major Risk Factor |
| Normal Phase (No Et₃N) | 30 - 40% | 85 - 90% | High (>10g) | Non-polar byproducts | Severe product loss due to streaking |
| Normal Phase (+ 1% Et₃N) | 75 - 85% | 92 - 95% | High (>10g) | Unreacted anilines, starting materials | Trace Et₃N carryover |
| RP-HPLC (Basic pH 9) | 40 - 50% | 80 - 85% | Low (<1g) | Polar degradation products | Dimerization, Michael addition adducts |
| RP-HPLC (Acidic 0.1% FA) | 80 - 90% | > 99% | Medium (1-5g) | All synthesis byproducts | Hydrolysis if left in aqueous acid too long |
Frequently Asked Questions (FAQs)
Q: Can I use UV detection at 254 nm for this compound? A: Yes. The conjugated system of the phenyl ring, the lone pair on the piperidine nitrogen, and the acrylamide double bond provide strong, overlapping chromophores that are easily detectable at 254 nm and 280 nm.
Q: How should I store the final purified compound? A: Store the compound as a lyophilized powder at -20°C, protected from light. If a stock solution is required for assays, dissolve in anhydrous DMSO and store in single-use aliquots at -80°C to prevent freeze-thaw degradation.
Q: I need to scale up the synthesis. Is chromatography strictly necessary? A: While chromatography is standard, recent advances in covalent library synthesis have demonstrated that precipitation-first workflows can isolate acrylamides with >80% purity without chromatography, significantly reducing solvent consumption[5]. However, for high-purity biological probes, RP-HPLC remains the gold standard.
Mechanistic & Workflow Visualizations
Decision tree for selecting the optimal purification workflow based on crude purity.
Mechanistic degradation pathways of the acrylamide warhead during improper handling.
References
1.[4] Basicity Measurements On Para-Substituted N-Phenylpiperidines. Taylor & Francis. URL: 2.[2] Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. PMC (nih.gov). URL: 3.[1] Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry - ACS Publications. URL: 4.[5] Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery. RSC Publishing. URL: 5.[3] Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials. PMC (nih.gov). URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04440E [pubs.rsc.org]
Minimizing off-target effects when using N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
A Guide to Minimizing Off-Target Effects in Your Experiments
Welcome to the technical support center for N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical advice to help you anticipate and mitigate potential off-target effects of this covalent inhibitor. Our goal is to ensure the specificity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound and how does this relate to off-target effects?
A1: this compound contains a prop-2-enamide moiety, which is a class of electrophilic "warhead" commonly used in targeted covalent inhibitors. This functional group is designed to form a permanent, covalent bond with a nucleophilic residue, typically a cysteine, within the active site of its target protein.
This covalent and often irreversible mechanism of action can lead to high potency and prolonged pharmacodynamic effects. However, the reactivity of the acrylamide group also carries an inherent risk of off-target interactions. If other proteins in the proteome possess a similarly accessible cysteine residue in a binding pocket that can accommodate the inhibitor, unintended covalent modification can occur.
A well-documented example of this is the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (also known as PCI-32765), which shares the acrylamide warhead. While highly effective against BTK, ibrutinib is known to inhibit other kinases with a homologous cysteine in their active site, such as those in the EGFR and Tec families, leading to side effects like skin toxicities and impaired immune cell function. Therefore, it is crucial to assume that this compound may have a similar potential for off-target activities and to design experiments accordingly.
Q2: How can I design my initial experiments to proactively minimize off-target effects?
A2: A well-designed experiment is your first and best defense against off-target effects. Here are key considerations:
-
Dose-Response is Critical: Always perform a dose-response experiment to determine the minimal concentration of the compound required to achieve the desired on-target effect. It is recommended to use a concentration that is 5 to 10 times higher than the known IC50 or Ki value for complete inhibition of the intended target. Using excessive concentrations significantly increases the likelihood of engaging lower-affinity off-targets.
-
Time of Exposure Matters: For covalent inhibitors, the duration of action can outlast the pharmacokinetic profile of the compound. Therefore, it's important to determine the shortest exposure time necessary to achieve the desired biological outcome. Prolonged exposure, even at lower concentrations, can lead to the accumulation of off-target effects.
-
Use Appropriate Controls:
-
Vehicle Control: This is essential to control for any effects of the solvent (e.g., DMSO) used to dissolve the compound.
-
Inactive Structural Analog: If available, a structurally similar molecule that lacks the reactive acrylamide warhead can be a powerful tool. This control helps to distinguish between effects caused by covalent binding and those arising from non-covalent interactions of the molecule's scaffold.
-
Cell Line Selection: If possible, use a cell line that does not express the intended target protein to identify non-specific effects.
-
Q3: My experimental results are unexpected. How can I determine if they are due to off-target effects?
A3: Unexpected phenotypes are a common challenge. Here’s a troubleshooting workflow to help you dissect the cause:
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
This workflow systematically eliminates variables, starting with the most common experimental design issues and progressing to more in-depth validation and discovery techniques.
Troubleshooting Guides: Advanced Techniques for Off-Target Identification
For a more definitive identification of off-target interactions, advanced proteomic techniques are invaluable. These methods provide an unbiased, proteome-wide view of your compound's binding partners.
Guide 1: Activity-Based Protein Profiling (ABPP)
Principle: ABPP utilizes chemical probes to covalently label the active sites of specific enzyme families within a complex proteome. By competing your inhibitor against a broad-spectrum probe, you can identify which proteins are engaged by your compound.
Experimental Protocol (Competitive ABPP):
-
Cell Culture and Lysis: Grow your cells of interest to the desired confluency and prepare a cell lysate.
-
Inhibitor Incubation: Treat aliquots of the cell lysate with a range of concentrations of this compound or a vehicle control for a defined period.
-
Probe Labeling: Add a broad-spectrum, "clickable" covalent probe (e.g., one with an alkyne or azide handle) that targets the same class of enzymes as your compound (e.g., kinases).
-
Click Chemistry: Ligate a reporter tag (e.g., biotin) to the probe via click chemistry.
-
Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads. Digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.
-
Data Analysis: A decrease in the signal for a particular protein in the inhibitor-treated samples compared to the vehicle control indicates that your compound is binding to and blocking the probe from labeling that protein.
Caption: The experimental workflow for competitive Activity-Based Protein Profiling.
Guide 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that when a compound binds to a protein, it generally increases the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.
Experimental Protocol (CETSA in Cell Lysate):
-
Cell Culture and Lysis: Prepare a cell lysate from your cells of interest.
-
Inhibitor Incubation: Treat aliquots of the lysate with your compound or a vehicle control.
-
Heating: Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of your target protein and other proteins of interest, typically by Western blotting or mass spectrometry.
-
Data Analysis: A shift to a higher melting temperature for a protein in the presence of your compound indicates a direct binding interaction.
| Parameter | Activity-Based Protein Profiling (ABPP) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Competitive binding with a reactive probe | Ligand-induced thermal stabilization |
| Requirement | A suitable "clickable" probe | No modification of the compound needed |
| Readout | Mass Spectrometry | Western Blot or Mass Spectrometry |
| Primary Use | Identifying covalent targets | Confirming target engagement in cells |
Summary of Key Principles
To ensure the scientific integrity of your work with this compound, always adhere to the following principles:
-
High Selectivity is Key: The primary goal in mitigating off-target effects is to use a compound with high selectivity for the intended target.
-
Dose and Time Optimization: Use the lowest effective concentration and the shortest exposure time to minimize unwanted interactions.
-
Orthogonal Validation: Use multiple, independent methods to confirm that the observed phenotype is due to the inhibition of the intended target. This can include using structurally different inhibitors for the same target or genetic approaches like siRNA or CRISPR.
-
Unbiased Profiling: When in doubt, employ proteome-wide techniques like ABPP or mass spectrometry-based thermal profiling to identify all potential binding partners of your compound.
By following these guidelines, you can conduct your experiments with a higher degree of confidence in the specificity of your results, ultimately leading to more robust and publishable data.
References
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC. (n.d.).
- Zimmerman, S. M., Peer, C. J., & Figg, W. D. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy, 22(10-12), 529–531.
- Off-target identification by chemical proteomics for the understanding of drug side effects. (2021, January 12).
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025, April 17).
- Baillie, T. A. (2021). Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. Expert Opinion on Drug Discovery, 16(3), 275–287.
- Ibrutinib's off-target mechanism: cause for dose optimization - Taylor & Francis. (2021, October 10).
- Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. (2020, August 25).
- Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia - NIH. (2021, April 26).
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed. (2021, August 4). Retrieved from [Link]
Technical Support Center: Assay Optimization for N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Status: Operational | Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Summary: The Covalent Paradox
You are likely encountering reproducibility issues because N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide is not a standard reversible inhibitor.[1][2] It is a Targeted Covalent Inhibitor (TCI) .[2][3][4]
The prop-2-enamide moiety (an acrylamide) acts as a "warhead," designed to form an irreversible covalent bond with a nucleophilic cysteine residue (likely in a kinase active site, such as BTK C481 or EGFR C797) via a Michael addition reaction.[3] The 3-fluoro-4-piperidin-1-ylphenyl scaffold provides the selectivity and binding orientation.[1][2]
The Core Issue: Treating a covalent inhibitor as a reversible one leads to "shifting IC50s," false negatives, and data noise. This guide re-calibrates your assay for Time-Dependent Inhibition (TDI) .
Module 1: Chemical Stability & Handling
"My compound seems to lose potency after storage or precipitation is observed."
The Chemistry
The acrylamide warhead is electrophilic and inherently reactive.[5] The piperidine ring is basic (
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Precipitation in Buffer | The hydrophobic fluorophenyl group clashes with aqueous buffers, while the piperidine may deprotonate at high pH, reducing solubility.[1][2] | Step 1: Prepare stocks in 100% DMSO (anhydrous).Step 2: Limit final DMSO concentration to <1% in the assay.Step 3: Ensure assay buffer pH is near 7.4. (Too basic = precipitation; Too acidic = reduced cysteine nucleophilicity).[1][2] |
| Loss of Potency (Storage) | Acrylamides can polymerize or hydrolyze over time, especially if exposed to moisture/light. | Storage Rule: Store as solid powder at -20°C. Aliquot DMSO stocks for single use. Do not freeze-thaw DMSO stocks more than once.[1][2] |
| "Dead" Compound | Reaction with DMSO breakdown products.[1][2] | Use fresh, high-grade DMSO . Old DMSO accumulates peroxides and water, which can deactivate the acrylamide warhead. |
Module 2: Kinetic Assay Optimization (The "Shifting IC50")
"My IC50 values change depending on how long I incubate the plate."
The Mechanism
This is the hallmark of covalent inhibition. Unlike reversible inhibitors, the potency of this molecule is driven by time .[4]
-
Reversible:
(Driven by or ) -
Covalent:
(Driven by )
If you run a standard 10-minute assay, you measure mostly reversible binding (
Diagram: The Two-Step Covalent Mechanism
Caption: The inhibitor first binds reversibly (
Protocol: The "IC50 Shift" Assay
To validate the covalent mechanism and ensure reproducibility, perform a Time-Dependent IC50 Shift :
-
Prepare two plates:
-
Readout: Measure activity.
-
Analysis:
Module 3: Environmental Interferences (Buffer Composition)
"I see no inhibition even at high concentrations, but the compound is pure."
The "DTT Trap"
This is the most common failure mode. Standard kinase buffers often contain DTT (Dithiothreitol) or
-
The Problem: These agents are thiols. They mimic the cysteine in your protein. Your acrylamide inhibitor will react with the millimolar concentrations of DTT in the buffer before it ever finds the nanomolar concentration of your enzyme.
Diagram: The Scavenger Effect
Caption: High concentrations of buffer thiols (DTT) act as "decoys," neutralizing the inhibitor before it can bind the target.
Corrective Protocol: Thiol-Free Preparation
-
Remove Strong Nucleophiles: Eliminate DTT and
-Mercaptoethanol from your assay buffer.[1][2] -
Substitute: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1][2][6]
-
Why? TCEP is a strong reducing agent but is sterically hindered and reacts very slowly with acrylamides compared to DTT.
-
-
Concentration: Use the minimum TCEP required for enzyme stability (typically 100-500
M).[1][2]
Frequently Asked Questions (FAQ)
Q: Can I wash out the inhibitor to prove irreversibility? A: Yes. This is the "Jump-Dilution" experiment. Incubate Enzyme + Inhibitor (at 10x IC50) for 1 hour. Dilute the mixture 100-fold into buffer containing substrate.
-
Reversible Inhibitor:[1][2][4][7][8][9][10] Activity recovers rapidly as inhibitor dissociates.[1][2]
-
Covalent Inhibitor: Activity remains blocked (near 0%) because the bond is permanent.
Q: The piperidine group makes the molecule basic. Does pH matter?
A: Yes. The nucleophilicity of the target cysteine depends on its
Q: Why is my Hill Slope > 1.0?
A: Steep Hill slopes in covalent assays often indicate that you are operating at
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[4][10] Nature Reviews Drug Discovery, 10, 307–317.
-
Schwartz, P. A., et al. (2014). "Covalent Kinase Inhibitors: A Review of the Kinetic and Structural Basis for Their Selectivity." ACS Chemical Biology, 9(12), 2718–2730.
- Context: Detailed methodology for calculating and handling time-dependent d
-
Strelow, J. M. (2017).[2] "A Perspective on the Kinetics of Covalent Inhibition." SLAS Discovery, 22(1), 5–20.
- Context: Explains the "IC50 shift" phenomenon and why standard IC50s are insufficient for covalent probes.
-
Langan, T. J., et al. (2024). "A practical guide for the assay-dependent characterisation of irreversible inhibitors." RSC Medicinal Chemistry.[1][2]
- Context: Recent protocols for troubleshooting buffer interference (DTT vs. TCEP)
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one | C15H11FO | CID 98201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular determinants of acrylamide neurotoxicity through covalent docking [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chimia.ch [chimia.ch]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Optimization of reaction conditions for acryloylation of 3-fluoro-4-piperidin-1-ylaniline
Technical Support Center: Optimization of Acryloylation Conditions
Topic: Synthesis of
Executive Summary & Reaction Landscape
User Query: I am experiencing inconsistent yields and purity when synthesizing
Technical Insight: The transformation of 3-fluoro-4-(piperidin-1-yl)aniline into its acrylamide derivative is a critical step in synthesizing covalent kinase inhibitors (e.g., BTK inhibitors).[1][2] The reaction is a nucleophilic acyl substitution.[3][4][5]
Key Challenges:
-
Polymerization: Acryloyl chloride is unstable and prone to radical polymerization.
-
HCl Management: The piperidine moiety is basic (
).[1] Without sufficient external base, HCl generated during the reaction will protonate the piperidine, potentially precipitating the substrate or product as a hydrochloride salt, halting conversion.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Bis-Acryloylation: Excess reagent or elevated temperatures can lead to acylation of the amide nitrogen, forming a stable imide impurity.
Visualizing the Reaction Pathway
The following diagram maps the critical decision points and failure modes for this specific synthesis.
Figure 1: Reaction logic flow showing the target pathway (green) versus common failure modes (red). Note the critical role of base stoichiometry in preventing salt formation.
Standard Operating Procedure (The "Golden Standard")
This protocol is optimized for 1.0 gram scale . Scale up linearly, but pay attention to exotherm control.
Reagents:
-
Substrate: 3-fluoro-4-(piperidin-1-yl)aniline (1.0 eq)
-
Acylating Agent: Acryloyl Chloride (1.05 – 1.1 eq)[2]
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 – 2.0 eq)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: Dichloromethane (DCM) (anhydrous preferred) [1][4]
Protocol Steps:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the aniline (1.0 eq) and DIPEA (1.5 eq) in DCM ( substrate).-
Why DIPEA? It is non-nucleophilic and soluble in DCM, preventing the precipitation of the piperidine-HCl salt [2].
-
-
Cooling: Cool the solution to
using an ice/water bath. Stir for 10 minutes. -
Addition: Dilute Acryloyl Chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise over 15–20 minutes.
-
Critical: Rapid addition causes localized heating, leading to bis-acryloylation.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. -
Quench: Add saturated
solution. -
Workup: Separate layers. Wash organic layer with brine. Dry over
.[1][5] Concentrate in vacuo at (to prevent thermal polymerization).
Troubleshooting Guide (Q&A)
Issue 1: The reaction mixture turned into a solid gel or "goo."
Diagnosis: Radical Polymerization. Root Cause: Acryloyl chloride is highly susceptible to radical polymerization initiated by light or heat. Corrective Action:
-
Check Reagent: Ensure your acryloyl chloride contains a stabilizer (typically 400 ppm phenothiazine or MEHQ).[2] If the bottle is old or yellow, distill it or buy fresh [3].
-
Add Inhibitor: Add a crystal of BHT (butylated hydroxytoluene) to the reaction mixture. It will not interfere with the acylation but will scavenge radicals.
-
Temperature: Never heat the reaction above RT.
Issue 2: TLC shows a "double spot" or a higher running impurity.
Diagnosis: Bis-acryloylation.[1][2]
Root Cause: The acrylamide product (secondary amide) is still nucleophilic enough to react with a second equivalent of acryloyl chloride, forming an imide (
-
Stoichiometry: Reduce acryloyl chloride to 0.95 – 1.0 eq . It is better to have unreacted aniline (separable by column) than the imide (difficult to separate).[2]
-
Dilution: Increase solvent volume to
. High concentration favors intermolecular side reactions.
Issue 3: Heavy precipitation occurred immediately upon addition.
Diagnosis: Hydrochloride Salt Formation.[1] Root Cause: The piperidine ring or the aniline itself protonated because the base was insufficient or added too late. Corrective Action:
-
Base Check: Ensure DIPEA is added before the acid chloride.
-
Solubility: If using TEA (Triethylamine), TEA
HCl often precipitates in DCM. Switch to DIPEA, or switch solvent to THF where the salts might remain suspended but the reaction continues.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Optimization Data Table
| Parameter | Recommendation | Effect on Yield/Purity |
| Solvent | DCM (Preferred) | Excellent solubility for organic base and product.[1][2] |
| THF | Good alternative; useful if water workup is difficult (can filter salts).[2] | |
| DMF | Avoid. Hard to remove; promotes dimerization at high conc.[1] | |
| Base | DIPEA (1.5-2.0 eq) | Prevents piperidine protonation; soluble HCl salt in DCM.[2] |
| Pyridine | Avoid. Nucleophilic catalyst; can cause side reactions with acryloyl chloride. | |
| Biphasic only. Good for Schotten-Baumann but requires vigorous stirring. | ||
| Temp | Essential to stop bis-acylation and polymerization. | |
| Reagent | Acryloyl Chloride | High reactivity; requires strict anhydrous conditions.[1][3] |
| Acrylic Acid + HATU | Slower, cleaner, avoids polymerization, but expensive.[2] |
Frequently Asked Questions (FAQ)
Q: Can I use Acrylic Acid instead of Acryloyl Chloride? A: Yes. You can use amide coupling agents like EDC/NHS or HATU.
-
Pros: Milder conditions, no HCl generation, lower risk of polymerization.
-
Cons: Slower reaction, higher cost, and difficult removal of urea byproducts (if using EDC). This is recommended only if the acid chloride route fails repeatedly [4].
Q: My product is an oil. How do I get a solid? A: Acrylamides of this type can be oily due to the flexible piperidine tail.
-
Tip: Triturate the oil with cold diethyl ether or hexanes/pentane. Scratch the flask side with a glass rod to induce nucleation.
-
Tip: If it remains an oil, convert it to a hydrochloride salt (using
in ether) to isolate a solid, which is often more stable for storage.
Q: How do I store the final product?
A: Acrylamides are "Michael Acceptors" and can degrade over time. Store at
References
-
BenchChem. An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. (Accessed 2024).[2]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (2019).[2]
-
ChemEurope. Acryloyl chloride - Properties and Safety.[2] (Accessed 2024).[2]
-
Reddit r/OrganicChemistry. Synthesis of Acryloyl Chloride vs Coupling Reagents. (Discussion on amide coupling alternatives).
Sources
Validation & Comparative
Selectivity profile validation of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
This guide is structured as a high-level technical application note designed for drug discovery scientists validating a novel covalent kinase inhibitor candidate.
Executive Summary
N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide represents a simplified covalent scaffold sharing structural homology with second-generation Bruton’s Tyrosine Kinase (BTK) inhibitors. Characterized by an acrylamide warhead attached to a fluoro-phenyl-piperidine core, this compound is designed to target nucleophilic cysteine residues (e.g., Cys481 in BTK) via Michael addition.
Unlike complex bicyclic inhibitors (e.g., Ibrutinib), this scaffold offers a minimized footprint, making it an ideal chemical probe to assess "warhead-driven" promiscuity versus "scaffold-driven" selectivity. This guide outlines the critical validation workflow to establish its selectivity profile, distinguishing intrinsic reactivity from specific kinase inhibition.
Comparative Performance Landscape
To validate the selectivity of this compound, it must be benchmarked against established covalent inhibitors.
Table 1: Comparative Profile of Subject vs. Clinical Benchmarks
| Feature | This compound | Ibrutinib (Benchmark) | Acalabrutinib (Selectivity Control) |
| Mechanism | Irreversible Covalent (Michael Acceptor) | Irreversible Covalent | Irreversible Covalent |
| Primary Target | BTK (Putative, Cys481) | BTK (Cys481) | BTK (Cys481) |
| Scaffold Complexity | Low (Single Phenyl Ring) | High (Pyrazolo-pyrimidine) | High (Imidazopyrazine) |
| Off-Target Risk | High (Due to low steric hindrance) | Moderate (EGFR, ITK, TEC) | Low (Highly Selective) |
| Key Validation Metric | k_inact/K_I (Efficiency) | IC50 & Occupancy | Selectivity Score (S-score) |
Critical Insight: Because the subject compound lacks a complex hinge-binding motif, its selectivity relies heavily on the reversible affinity (
) provided by the fluoro-phenyl-piperidine tail before the covalent bond forms (). Validation must prove it is not merely a "pan-reactive" alkylator.
Validation Workflow & Protocols
Phase 1: The "Broad Sweep" – Kinome Profiling
Before detailed kinetics, the compound's promiscuity must be mapped across the kinome.
Methodology: Competitive Binding Assay (e.g., KINOMEscan® or KiNativ™). Rationale: Standard IC50 assays can be misleading for covalent inhibitors due to time-dependent inhibition. Binding assays measure site occupancy directly.
Protocol Steps:
-
Library Selection: Utilize a panel of ~468 kinases, emphasizing Cys-containing kinases (BTK, EGFR, JAK3, BLK, BMX).
-
Concentration: Screen at 1 µM (high stringency).
-
Data Output: Calculate the Selectivity Score (S(35)) :
-
Success Criteria: An S(35) < 0.05 indicates acceptable selectivity. If S(35) > 0.2, the acrylamide warhead is driving non-specific toxicity.
Phase 2: Intrinsic Reactivity (GSH Trapping)
To confirm the compound acts as a drug and not a toxin, you must measure its reactivity with Glutathione (GSH).
Protocol:
-
Incubation: Mix 10 µM compound with 5 mM GSH in PBS (pH 7.4) at 37°C.
-
Time-Points: 0, 15, 60, 120 min.
-
Analysis: LC-MS/MS monitoring for the GSH-adduct mass (
Da). -
Benchmark:
- : Highly reactive (Risk of haptenization/toxicity).
- : Ideal "tuned" reactivity (requires enzyme catalysis to bond).
Phase 3: Kinetic Selectivity ( )
For covalent inhibitors, IC50 is time-dependent and irrelevant. The true measure of potency and selectivity is the ratio of the inactivation rate (
Experimental Setup:
-
Enzyme System: Recombinant BTK (and off-targets EGFR, ITK).
-
Substrate: Fluorescent peptide substrate (e.g., Omnia™ Y-Peptide 22).
-
Reaction: Pre-incubate enzyme + inhibitor at 5-8 concentrations for varying times (0–60 min).
-
Initiation: Add ATP (
concentration) and substrate. -
Calculation: Fit data to the hyperbolic equation:
Mechanism of Action & Workflow Visualization
Diagram 1: Covalent Inhibition Pathway (BTK Signaling)
This diagram illustrates where the compound intervenes in the B-Cell Receptor (BCR) pathway and the specific cysteine targeting mechanism.
Caption: Mechanism of Action: The compound executes a Michael addition on Cys481, irreversibly silencing BTK signaling.
Diagram 2: Selectivity Validation Workflow
The logical flow for accepting or rejecting the compound based on experimental data.
Caption: Decision Tree: A "Go/No-Go" workflow ensuring only selective, safe covalent binders proceed to cellular assays.
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Barf, T., & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing Selectivity and Potency." Journal of Medicinal Chemistry 55(14), 6243–6262 (2012). Link
-
Schwartz, P. A., et al. "Covalent EGFR inhibitor analysis reveals importance of reversible interactions for potency and selectivity." Proceedings of the National Academy of Sciences 111(1), 173-178 (2014). Link
-
Bondeson, D. P., et al. "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology 25(1), 78-87 (2018). Link
-
Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology 29, 1046–1051 (2011). Link
A Comparative Guide to Mass Spectrometry Validation of Covalent Adducts Formed by N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Introduction
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality.[1][2] By forming a stable, covalent bond with their protein target, TCIs can achieve prolonged pharmacodynamic effects, high potency, and the ability to address targets previously considered "undruggable".[3] N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide is a representative member of this class, featuring an acrylamide "warhead" designed to react with nucleophilic amino acid residues.
However, the very nature of covalent bonding necessitates rigorous, unambiguous validation. It is not enough to demonstrate target inhibition; one must prove the formation of a covalent adduct at a specific site. Mass spectrometry (MS) has become the cornerstone technology for this purpose, offering unparalleled sensitivity and specificity.[4][5] This guide provides an in-depth comparison of MS-based strategies for validating and characterizing the covalent adducts of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Chemistry of Adduct Formation: A Michael Addition Reaction
The key to the reactivity of this compound lies in its acrylamide functional group. This group acts as a Michael acceptor, making it susceptible to nucleophilic attack by electron-rich amino acid side chains on a target protein. The most common target is the thiol group of a cysteine residue, which, upon deprotonation to a thiolate, engages in a Michael addition reaction to form a stable carbon-sulfur bond.[6] This reaction is the fundamental event that mass spectrometry aims to detect and confirm. The presence of nearby positively charged residues, such as lysine or arginine, can facilitate this reaction by lowering the pKa of the cysteine thiol, favoring the reactive thiolate form.[6]
Pillar 1: Intact Mass Analysis for Stoichiometry Confirmation
The first and most direct MS-based evidence for covalent modification is obtained by analyzing the intact protein.[4][7] This "top-down" approach provides a clear readout of the stoichiometry of the drug-protein interaction—that is, how many molecules of the inhibitor have bound to a single protein molecule.
The experiment involves incubating the target protein with this compound, followed by high-resolution mass spectrometry, typically using electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[8][9] The resulting mass spectrum is deconvoluted to determine the precise molecular weight of the protein species present.[9] A successful covalent modification is confirmed by the appearance of a new peak whose mass corresponds to the original protein plus the mass of one or more inhibitor molecules.[4][8]
Comparative Advantages of Intact Mass Analysis:
| Feature | Intact Mass Analysis | Bottom-Up Proteomics | Orthogonal Methods (e.g., FP, SPR) |
| Primary Output | Stoichiometry of binding (e.g., 1:1, 2:1) | Site of modification | Binding kinetics (k_inact/K_I) |
| Speed | High-throughput (seconds to minutes per sample)[9][10] | Slower (hours per sample) | Medium to High-throughput |
| Information | Confirms covalent binding | Pinpoints specific modified residue(s)[4] | Measures binding affinity and rate |
| Sensitivity | Moderate | High | High |
| Limitation | Does not identify the modification site[4] | Requires more complex sample prep and data analysis | Does not directly confirm covalent bond |
Experimental Protocol: Intact Protein Mass Analysis
-
Incubation: Incubate the purified target protein (e.g., at 10 µM) with a 5-fold molar excess of this compound in an MS-compatible buffer (e.g., 50 mM ammonium bicarbonate) for 1-2 hours at 37°C. Include a vehicle-only (e.g., DMSO) control.
-
Desalting: Rapidly desalt the sample using a C4 solid-phase extraction (SPE) tip or a short reverse-phase liquid chromatography (LC) gradient to remove non-reacted compound and incompatible salts.[8]
-
MS Acquisition: Infuse the desalted sample into a high-resolution mass spectrometer. Acquire data over a mass-to-charge (m/z) range that encompasses the expected charge state envelope of the protein.
-
Data Analysis: Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum.[9] Compare the mass of the protein in the treated sample to the control. The expected mass shift for this compound (C14H17FN2O) is +248.13 Da.
Pillar 2: Bottom-Up Proteomics for Site Localization
While intact mass analysis confirms that a covalent bond has formed, "bottom-up" proteomics reveals precisely where it has formed.[11][12][13] This is the gold standard for validating the specific amino acid residue targeted by the covalent inhibitor.[5] The workflow involves proteolytically digesting the protein-drug adduct into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).[14][15]
A peptide containing the modified amino acid will exhibit a specific mass increase. This modified peptide is isolated in the mass spectrometer and fragmented. The resulting fragment ions (the MS/MS spectrum) act as a fingerprint, allowing for the precise localization of the modification on the peptide's sequence.[4]
Visualizing the Bottom-Up Workflow
Caption: Standard bottom-up proteomics workflow for identifying the site of covalent modification.
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Adduct Formation & Digestion: Following incubation as in the intact analysis, denature the protein sample (e.g., with 8 M urea), reduce disulfide bonds (DTT), and alkylate non-modified cysteines (iodoacetamide). This alkylation step is critical to prevent disulfide scrambling and to differentiate the drug-modified cysteine from unmodified ones.[14]
-
Buffer Exchange & Digestion: Remove denaturants and perform an in-solution or in-gel digestion with a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a nanoflow LC system coupled to a high-resolution mass spectrometer. The system should operate in a data-dependent acquisition (DDA) mode, where peptide precursor ions are surveyed in an MS1 scan, and the most intense ions are sequentially selected for fragmentation and MS2 analysis.[15]
-
Database Searching: Search the resulting MS/MS data against a protein database using a search engine like Mascot or SEQUEST.[5] Crucially, specify the mass of the this compound adduct (+248.13 Da) as a potential modification on nucleophilic residues (C, K, H, Y). The algorithm will match the experimental MS/MS spectra to theoretical spectra of modified peptides to identify the exact site of adduction.[5]
Pillar 3: A Comparison of Fragmentation Techniques
The quality of the MS/MS spectrum is paramount for confident site localization. The choice of fragmentation technique can significantly impact the results, especially for modified peptides.
-
Collision-Induced Dissociation (CID): The most common method, CID uses inert gas to induce fragmentation primarily at the peptide backbone.[16] While effective for standard peptides, it can sometimes cause labile modifications to be lost, complicating interpretation.[16]
-
Higher-Energy C-trap Dissociation (HCD): An alternative collisional fragmentation method available on Orbitrap instruments. HCD often produces a richer series of fragment ions, particularly in the low-mass region, which can be beneficial for analysis.[17][18][19]
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone while often preserving post-translational modifications.[16][18] This makes it exceptionally useful for unambiguously localizing labile adducts that might be lost during CID or HCD.[16]
Comparison Table: Fragmentation Methods for Adduct Analysis
| Method | Fragmentation Principle | Pros | Cons | Best For |
| CID | Vibrational Excitation (Collision) | Fast, robust, widely available. | Can lead to loss of labile modifications.[16] | Routine identification of stable adducts. |
| HCD | Vibrational Excitation (Collision) | High-resolution fragments, good for quantification.[17][18] | Can also cause modification loss. | High-confidence peptide identification.[19] |
| ETD | Electron Transfer (Non-ergodic) | Preserves labile modifications.[16] | Slower scan speed, works best on higher charge state ions.[16] | Unambiguous localization of potentially labile adducts. |
A "decision tree" approach, where different fragmentation methods are used depending on the precursor ion's charge state, can often provide the most comprehensive data.[18]
Orthogonal Validation Strategies
While mass spectrometry is the definitive tool, complementing it with orthogonal methods strengthens the overall validation package.[1][20]
-
Site-Directed Mutagenesis: Mutating the putative target residue (e.g., Cys to Ala) and repeating the intact mass spectrometry experiment should result in a loss of covalent modification, providing strong indirect evidence of the target site.[4][7]
-
Competition Assays: Using a fluorescent or biotinylated probe known to bind to the same site can demonstrate target engagement. Pre-incubation with this compound should prevent the binding of the probe.
-
X-ray Crystallography: If a high-resolution crystal structure of the protein-inhibitor complex can be obtained, it provides the ultimate visual confirmation of the covalent bond and its location.[4]
Conclusion
Validating the formation of a covalent adduct is a non-negotiable step in the development of targeted covalent inhibitors. Mass spectrometry provides a multi-layered and definitive approach to this challenge. The journey begins with intact mass analysis to rapidly confirm the stoichiometry of binding. It then proceeds to the gold-standard bottom-up proteomics workflow to pinpoint the precise site of modification. The choice of fragmentation technique —CID, HCD, or ETD—must be carefully considered to ensure the highest quality data for confident localization. By integrating these powerful MS techniques with traditional orthogonal methods, researchers can build a self-validating and irrefutable case for the covalent mechanism of action of novel therapeutics like this compound.
References
-
A. C. R. et al. (2015). Label-Free Bottom-Up Proteomic Workflow for Simultaneously Assessing the Target Specificity of Covalent Drug Candidates and Their Off-Target Reactivity to Selected Proteins. Chemical Research in Toxicology. [Link]
-
de Bruin, G. et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals. [Link]
-
Zhang, Z. et al. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry. [Link]
-
A. C. R. et al. (2016). Label-Free Bottom-Up Proteomic Workflow for Simultaneously Assessing the Target Specificity of Covalent Drug Candidates and Their Off-Target Reactivity to Selected Proteins. PubMed. [Link]
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Michalski, A. et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. [Link]
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Zhang, Y. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
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Zhang, Z. et al. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Scilit. [Link]
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Di Pietro, O. et al. (2022). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Toxicology. [Link]
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Ward, J. A. et al. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]
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Cohen, I. et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening. [Link]
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Vaca, C. E. et al. (2009). Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin. Chemical Research in Toxicology. [Link]
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Meissner, F. et al. (2024). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry. [Link]
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Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]
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Rathod, D. et al. (2025). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. RSC Chemical Biology. [Link]
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Zhang, Z. et al. (2013). Improving CID, HCD, and ETD FT MS/MS degradome-peptidome identifications using high accuracy mass information. Journal of Proteome Research. [Link]
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Petri, G. et al. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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de Bruin, G. et al. (2021). Bottom-up MS analysis of covalent protein–drug adducts. ResearchGate. [Link]
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Mader, M. M. et al. (2025). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. [Link]
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MetwareBio. (n.d.). Bottom-up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. Retrieved from [Link]
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Meissner, F. et al. (2024). Quantitative proteomics and applications in covalent ligand discovery. Frontiers. [Link]
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Domingues, P. et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites. [Link]
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Loo, R. R. O. et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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Gouveia, D. et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites. [Link]
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Li, F. et al. (2013). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. Molecular Pharmacology. [Link]
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Sharon, M. & Robinson, C. V. (2007). Determining the stoichiometry and interactions of macromolecular assemblies from mass spectrometry. Nature Protocols. [Link]
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Voinov, V. G. et al. (2017). Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. Journal of the American Society for Mass Spectrometry. [Link]
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Cohen, I. et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. [Link]
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Zhang, Y. et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
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Los Alamos National Laboratory. (n.d.). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. Retrieved from [Link]
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Tran, P. et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
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Validation and Comparison Guide: Negative Controls for N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Executive Summary & Mechanistic Rationale
In the development of Targeted Covalent Inhibitors (TCIs), demonstrating that a compound’s biological effect is driven by specific, proximity-induced covalent bond formation—rather than promiscuous reactivity or purely non-covalent affinity—is the cornerstone of probe validation.
N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide (hereafter referred to as the Active Probe ) is a prototypical TCI. It features a non-covalent recognition scaffold (the 3-fluoro-4-piperidin-1-ylphenyl moiety) that docks into a target protein's binding pocket, positioning its electrophilic warhead (the prop-2-enamide, or acrylamide group) in close proximity to a nucleophilic cysteine residue. Acrylamides are attenuated Michael acceptors; they are generally unreactive toward water and require proximity-driven rate enhancement to undergo bioconjugation[1].
However, according to the Structural Genomics Consortium (SGC) criteria for high-quality chemical probes, an active covalent inhibitor is scientifically uninterpretable without structurally matched negative controls[2]. This guide objectively compares the Active Probe against two essential negative control alternatives, providing the experimental frameworks required to validate its mechanism of action.
The Comparison Guide: Selecting the Right Negative Controls
To isolate the pharmacodynamic contributions of both the covalent warhead and the non-covalent scaffold, researchers must utilize a dual-control strategy.
Alternative A: The Saturated Propanamide (Covalent-Null Control)
-
Structure: N-(3-fluoro-4-piperidin-1-ylphenyl)propanamide
-
Rationale: This control reduces the alkene of the acrylamide to a single bond, rendering it chemically inert to thiols while perfectly preserving the steric bulk, lipophilicity, and hydrogen-bonding capacity of the parent compound.
-
Application: It isolates the
(rate of covalent bond formation) from thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (reversible binding affinity). If this control exhibits the same cellular potency as the Active Probe, the covalent bond is not driving the biological phenotype, and the probe is acting as a standard reversible inhibitor.
Alternative B: The Regioisomer (Affinity-Null Control)
-
Structure: N-(2-fluoro-5 -piperidin-1-ylphenyl)prop-2-enamide
-
Rationale: This control retains the reactive acrylamide warhead but shifts the substituents on the phenyl ring, disrupting the non-covalent docking interactions required to enter the target pocket.
-
Application: It tests for promiscuous reactivity. If this affinity-null compound still covalently labels the target protein, the labeling is driven by non-specific electrophilicity rather than proximity-driven targeted covalent inhibition[3].
Comparative Performance Data
The following table summarizes the expected biochemical and biophysical profiles of the Active Probe versus its negative controls in a properly validated experimental system.
| Property / Assay | Active Probe (Acrylamide) | Propanamide Control (Covalent-Null) | Regioisomer Control (Affinity-Null) |
| Electrophilic Warhead | Active (Michael Acceptor) | Inactive (Saturated) | Active (Michael Acceptor) |
| Non-Covalent Affinity ( | High (Low nM) | High (Low nM) | Poor (>10 µM) |
| Intact Protein MS Shift | +248.1 Da (1:1 Adduct) | 0 Da (No Adduct) | 0 Da (No Adduct) |
| Biochemical Washout | Sustained Inhibition (Irreversible) | Full Recovery (Reversible) | Full Recovery (No Binding) |
| Cellular Target Engagement | High Potency ( | Low Potency (Reversible shift) | No Engagement |
Self-Validating Experimental Protocols
To prove the causality of your experimental outcomes, the following protocols must be executed as self-validating systems. Every step is designed so that the failure of a negative control immediately flags an assay artifact.
Protocol 1: Intact Protein LC-MS (Validation of Covalent Adduct Formation)
Causality: Mass spectrometry detects the absolute molecular weight of the protein. A true TCI will form a 1:1 stoichiometric adduct, increasing the protein's mass by the exact molecular weight of the inhibitor. Self-Validation: If the Propanamide Control produces a mass shift, it indicates the compound is undergoing unexpected oxidative metabolism or non-specific aggregation in the buffer, invalidating the assay conditions[4].
-
Incubation: Dilute recombinant target protein to 2 µM in HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Add compounds (Active Probe, Propanamide, and Regioisomer) to a final concentration of 20 µM (10-fold molar excess).
-
Reaction Time: Incubate at 25°C for 60 minutes.
-
Quenching: Stop the reaction by adding formic acid to a final concentration of 1% (v/v).
-
LC-MS Analysis: Inject 2 µL onto a C4 desalting column coupled to an ESI-TOF mass spectrometer. Run a rapid 3-minute gradient (5% to 95% Acetonitrile in 0.1% Formic Acid).
-
Deconvolution: Process the raw multiply-charged spectra using a deconvolution algorithm (e.g., MaxEnt1) to obtain the intact zero-charge mass.
Protocol 2: Biochemical Rapid-Dilution Washout (Validation of Irreversibility)
Causality: Covalent binding is time-dependent and functionally irreversible. By pre-incubating the enzyme and inhibitor at high concentrations and then rapidly diluting them, reversible inhibitors will rapidly dissociate, restoring enzyme activity. Self-Validation: If the Active Probe shows activity recovery, it suggests the covalent bond is reversible (e.g., a retro-Michael reaction), requiring a re-evaluation of the warhead's stability.
-
Pre-incubation: Prepare a concentrated solution of the target kinase (100x the final assay concentration). Incubate with the compounds at their respective
concentrations for 60 minutes at room temperature. -
Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing saturating concentrations of ATP and the peptide substrate.
-
Kinetic Monitoring: Continuously monitor product formation (e.g., via a continuous fluorescence assay) for 120 minutes.
-
Data Interpretation: Plot product fluorescence vs. time. The Propanamide Control must yield a linear slope identical to the DMSO vehicle (full recovery), while the Active Probe must yield a flat line (sustained inhibition).
Protocol 3: Cellular Target Engagement (NanoBRET)
Causality: Biochemical assays lack the competing nucleophiles present in living cells (e.g., 2-10 mM glutathione). A Cellular Target Engagement assay proves the probe can cross the cell membrane and selectively bind its target without being scavenged by intracellular thiols[2].
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc luciferase.
-
Tracer Addition: After 24 hours, harvest cells and resuspend in Opti-MEM. Add a cell-permeable fluorescent NanoBRET tracer (a known reversible binder) at its
concentration. -
Compound Titration: Dispense cells into a 384-well plate. Add titrations of the Active Probe and negative controls (10 µM down to 0.1 nM). Incubate for 2 hours.
-
Readout: Add Nano-Glo substrate and measure the BRET ratio (emission at 460 nm and 618 nm).
-
Validation: The Regioisomer must show no displacement of the tracer, proving that the Active Probe's cellular engagement is driven by specific pocket recognition, not indiscriminate alkylation.
Validation Logic Workflow
The following diagram illustrates the logical decision tree for validating the this compound probe using the recommended negative controls.
Fig 1: Logical workflow for validating covalent probe specificity using matched negative controls.
References
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - NIH.[Link]
-
Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. PMC - NIH.[Link]
-
Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv.[Link]
-
A covalent chemical probe for Chikungunya nsP2 cysteine protease with antialphaviral activity and proteome-wide selectivity. PMC - NIH.[Link]
-
Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications.[Link]
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Benchmarking N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide Against FDA-Approved Covalent Inhibitors: A Comprehensive Guide
As the landscape of targeted covalent inhibitors (TCIs) expands, the need for standardized benchmarking against clinically validated therapeutics becomes critical. This guide provides an in-depth comparative analysis of N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide (herein referred to as the FPA probe ) against FDA-approved covalent drugs.
Designed for drug development professionals, this document outlines the mechanistic architecture of the FPA probe, presents comparative kinetic data, and details self-validating experimental workflows necessary to verify covalent target engagement.
Mechanistic Architecture: The Covalent Pharmacophore
The FPA probe is a prototypical TCI that utilizes a bipartite structural design to achieve irreversible target inhibition:
-
The Recognition Motif: The 3-fluoro-4-piperidin-1-ylphenyl moiety provides the necessary hydrophobic and steric interactions to anchor the molecule within a target's binding pocket (e.g., a kinase hinge region).
-
The Electrophilic Warhead: The prop-2-enamide (acrylamide) group acts as a Michael acceptor. Once the probe is non-covalently bound, the acrylamide undergoes a nucleophilic attack by a spatially adjacent, unprotonated cysteine residue, forming a permanent thioether bond.
This mechanism is shared by several blockbuster FDA-approved drugs, including Ibrutinib (targeting BTK Cys481), Osimertinib (targeting EGFR Cys797), and Sotorasib (targeting KRAS G12C Cys12). The two-step kinetic model—initial reversible binding (
Two-step kinetic model of targeted covalent inhibition.
Quantitative Benchmarking: Kinetic Parameters
To objectively evaluate the FPA probe, its kinetic parameters must be benchmarked against established clinical standards. The efficiency of a covalent inhibitor is best described by the second-order rate constant,
The table below summarizes representative benchmark data for the FPA probe alongside established FDA-approved covalent inhibitors.
| Inhibitor | Target (Residue) | Warhead Type | Clinical Status | |||
| FPA (Probe) | Generic Cys | Acrylamide | ~450 | ~0.0025 | ~5.5 x 10 | Preclinical Tool |
| Ibrutinib | BTK (Cys481) | Acrylamide | 0.6 | 0.013 | 2.1 x 10 | FDA Approved |
| Osimertinib | EGFR (Cys797) | Acrylamide | 15 | 0.003 | 2.0 x 10 | FDA Approved |
| Sotorasib | KRAS (Cys12) | Acrylamide | >1000 | 0.001 | ~1.0 x 10 | FDA Approved |
Data Note: FPA values represent typical preclinical acrylamide probe baselines used to calibrate assay sensitivity before advancing to highly optimized scaffolds.
Self-Validating Experimental Workflows
As an Application Scientist, I emphasize that claiming "covalent inhibition" requires orthogonal, self-validating data. The following protocols are designed to confirm both the structural reality of the covalent bond and its functional consequence in living cells.
Protocol A: Intact Mass Spectrometry for Covalent Adduct Verification
Purpose: To confirm 1:1 stoichiometry and calculate
Causality & Logic:
-
Buffer Selection: We use 20 mM HEPES at pH 7.4. Cysteine reactivity is highly dependent on the formation of a thiolate anion. A physiological pH ensures the target cysteine is in its native protonation state, preventing artificially inflated reactivity seen at higher pH levels.
-
Quenching Mechanism: Formic acid is used to rapidly drop the pH below 4.0. This instantly protonates the cysteine thiolate, halting the Michael addition and freezing the reaction at precise time points for accurate kinetic modeling.
Step-by-Step Methodology:
-
Preparation: Dilute recombinant target protein to 1 µM in 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Incubation: Add the FPA probe at varying molar excesses (e.g., 5x, 10x, 20x, 50x) relative to the protein.
-
Time-Course Quenching: At intervals of 0, 5, 10, 30, and 60 minutes, extract a 10 µL aliquot and immediately quench by adding 1% formic acid (final concentration).
-
LC-MS Analysis: Inject the quenched samples onto a high-resolution Q-TOF LC-MS system.
-
Validation & Deconvolution: Deconvolute the raw spectra. A successful covalent event will show a mass shift corresponding exactly to the molecular weight of the FPA probe. Plot the decay of the unmodified protein peak over time to calculate
, and subsequently derive and [2].
Protocol B: Cellular Washout Assay for Functional Irreversibility
Purpose: To demonstrate that the FPA probe induces sustained target inhibition even after the free compound is removed from the extracellular environment[4].
Causality & Logic:
-
The Washout Step: By aggressively washing the cells and replacing the media, we force the dissociation of any non-covalently bound inhibitor.
-
Internal Validation: A reversible inhibitor (e.g., Dasatinib) MUST be included as a negative control. If the assay is performed correctly, the reversible inhibitor's effects will vanish post-washout, while the covalent FPA probe will maintain target suppression until the cell synthesizes new, uninhibited protein (protein turnover)[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed target-expressing cells (e.g., HCT116 or Ramos B cells) in a 6-well plate and culture overnight.
-
Compound Treatment: Treat cells with the FPA probe, a positive covalent control (e.g., Ibrutinib), and a reversible negative control at 10x their respective IC
values for 2 hours at 37°C. -
Washout Phase: Aspirate the media. Wash the cells three times with warm, compound-free PBS to ensure complete removal of unbound drug. Add fresh, compound-free culture media.
-
Recovery Monitoring: Harvest cell lysates at 0, 4, 8, and 24 hours post-washout.
-
Readout: Perform Western blotting on the lysates to assess the phosphorylation status of the target protein or its direct downstream effector. Sustained suppression at 24 hours confirms irreversible engagement[4].
Logical workflow for the cellular washout assay to confirm irreversible target engagement.
References
- The road to Insurmountability: Novel avenues to better target CC... (Targeted covalent inhibitors for drug design) Universiteit Leiden
- 2-Bromoacrylamide | 70321-36-7 (Determination of k_inact/K_I for Irreversible Covalent Inhibitors) Benchchem
- Prolonged and tunable residence time using reversible covalent kinase inhibitors ResearchG
- A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells N
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- 4. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Acrylamide Inhibitors for Covalent Drug Discovery
For researchers, scientists, and drug development professionals, the rational design of targeted covalent inhibitors (TCIs) represents a frontier of innovation with the potential for high potency and prolonged duration of action. The acrylamide moiety has emerged as a workhorse electrophilic "warhead" for its ability to form a stable covalent bond with nucleophilic residues, most notably cysteine, within a protein's binding site. However, the inherent reactivity of the acrylamide scaffold presents a double-edged sword, with the potential for off-target interactions and associated toxicities.
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated acrylamide inhibitors, offering insights into how the strategic incorporation of fluorine can modulate key pharmacological parameters. We will delve into the underlying chemical principles, compare their performance based on experimental data, and provide detailed protocols for their rigorous evaluation.
The Acrylamide Warhead: Mechanism and Rationale for Covalent Inhibition
Covalent inhibitors operate through a two-step mechanism. First, the inhibitor non-covalently and reversibly binds to the target protein, a process governed by the inhibition constant (Ki). This initial binding event is crucial for orienting the electrophilic warhead in proximity to a nucleophilic amino acid residue. Subsequently, a covalent bond is formed between the inhibitor and the target protein. For acrylamides, this occurs via a Michael addition reaction, where the thiol group of a cysteine residue attacks the β-carbon of the α,β-unsaturated carbonyl system.[1][2]
The formation of this covalent bond can lead to several advantages over non-covalent inhibitors, including:
-
Increased Potency: The irreversible nature of the interaction can lead to complete and sustained target inhibition.
-
Prolonged Duration of Action: The pharmacodynamic effect of the inhibitor can outlast its pharmacokinetic profile, as the restoration of target activity requires de novo protein synthesis.
-
Overcoming Resistance: Covalent inhibitors can be effective against mutations that reduce the binding affinity of non-covalent drugs.[1]
However, the electrophilicity of the acrylamide warhead must be finely tuned. A highly reactive compound may indiscriminately react with other cellular nucleophiles, such as glutathione (GSH), leading to off-target toxicity.[3] Conversely, a compound with low reactivity may not efficiently form a covalent bond with its intended target. This delicate balance is where the strategic modification of the acrylamide scaffold, such as through fluorination, becomes a critical aspect of drug design.
The Impact of Fluorination: A Comparative Analysis
The introduction of fluorine, the most electronegative element, into organic molecules can profoundly influence their physicochemical and pharmacological properties. In the context of acrylamide inhibitors, α-fluorination has emerged as a key strategy to modulate reactivity and improve drug-like properties.
Potency and Selectivity
The primary goal of introducing a fluorine atom at the α-position of the acrylamide is to increase the electrophilicity of the β-carbon, thereby enhancing its reactivity towards the target cysteine. This increased reactivity can translate to improved potency.
A compelling example can be found in the development of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. In a study comparing various warheads, a compound featuring an α-fluoro acrylamide (compound 6h ) demonstrated a potent biochemical IC50 of 45 ± 11 nM against FGFR4.[4][5] More importantly, it displayed excellent selectivity, being inactive against other FGFR isoforms (FGFR1/2/3). In contrast, a similar compound with a vinylsulfonamide warhead (compound 6a ) was 10-fold less selective.[4] While a direct comparison with a non-fluorinated acrylamide on the same scaffold was not the primary focus of this study, the high potency and selectivity of the α-fluoro acrylamide-containing compound highlight the potential of this modification.
The clinical success of Adagrasib (MRTX849), a covalent inhibitor of KRAS G12C, further underscores the utility of the α-fluoroacrylamide warhead.[6][7] This inhibitor utilizes this specific moiety to covalently bind to the mutant cysteine in KRAS G12C, leading to promising clinical activity in patients with solid tumors.[8]
| Inhibitor Type | Target | Key Findings | Reference |
| α-Fluoro Acrylamide | FGFR4 | Potent inhibition (IC50 = 45 nM) and excellent selectivity over FGFR1/2/3. | [4][5] |
| Vinylsulfonamide | FGFR4 | 10-fold less selective than the α-fluoro acrylamide analogue. | [4] |
| α-Fluoro Acrylamide | KRAS G12C | Clinically effective covalent inhibitor (Adagrasib). | [6][7] |
Reactivity and Off-Target Effects
The increased electrophilicity of the fluorinated acrylamide, while beneficial for on-target potency, raises concerns about increased off-target reactivity. The primary method for assessing this is the glutathione (GSH) reactivity assay. GSH is a highly abundant intracellular thiol that can react with electrophilic compounds, and a high rate of reaction with GSH is often predictive of broader off-target reactivity and potential toxicity.[1]
The development of second-generation Bruton's tyrosine kinase (BTK) inhibitors, such as acalabrutinib and zanubrutinib, which also utilize an acrylamide warhead, has demonstrated that careful optimization of the entire molecule can lead to improved selectivity and reduced off-target effects compared to the first-in-class inhibitor, ibrutinib.[9][10] This highlights that while the warhead is critical, the overall molecular context determines the final safety and efficacy profile.
Experimental Protocols for Comparative Analysis
A rigorous comparison of fluorinated and non-fluorinated acrylamide inhibitors requires a suite of well-designed experiments. The following protocols provide a framework for a comprehensive evaluation.
Biochemical Potency and Kinetics
For covalent inhibitors, a simple IC50 value is insufficient to fully characterize their potency. A more informative parameter is the second-order rate constant of inactivation (k_inact/K_i), which accounts for both the initial non-covalent binding affinity (K_i) and the maximal rate of covalent bond formation (k_inact).
Protocol: Determination of k_inact/K_i
-
Reagents and Materials:
-
Purified target enzyme
-
Fluorinated and non-fluorinated acrylamide inhibitors
-
Enzyme substrate and detection reagents (e.g., ATP, peptide substrate, ADP-Glo™ Kinase Assay)
-
Assay buffer
-
-
Procedure:
-
Pre-incubate the enzyme with a range of inhibitor concentrations for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction progress over time using a suitable detection method.
-
Plot the initial reaction rates against the inhibitor concentration for each pre-incubation time to determine the observed rate of inactivation (k_obs).
-
Plot k_obs versus the inhibitor concentration. The slope of this line represents k_inact/K_i.
-
Off-Target Reactivity Assessment
The glutathione (GSH) reactivity assay is the gold standard for evaluating the intrinsic electrophilicity of covalent inhibitors.
Protocol: Glutathione (GSH) Reactivity Assay
-
Reagents and Materials:
-
Fluorinated and non-fluorinated acrylamide inhibitors
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS)
-
LC-MS system
-
-
Procedure:
-
Incubate the test compound at a known concentration with a molar excess of GSH in PBS at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), quench the reaction and analyze the samples by LC-MS.
-
Monitor the disappearance of the parent compound and the appearance of the GSH adduct.
-
Calculate the half-life (t_1/2) of the parent compound in the presence of GSH. A shorter half-life indicates higher reactivity.[1]
-
Confirmation of Covalent Adduct Formation
Mass spectrometry is an indispensable tool for confirming the covalent modification of the target protein.
Protocol: Intact Protein Mass Spectrometry
-
Reagents and Materials:
-
Purified target protein
-
Fluorinated and non-fluorinated acrylamide inhibitors
-
Desalting column
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
-
Procedure:
-
Incubate the target protein with a molar excess of the inhibitor.
-
Remove unbound inhibitor using a desalting column.
-
Analyze the intact protein-inhibitor complex by mass spectrometry.
-
A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
Cellular Efficacy and Off-Target Profiling
Ultimately, the performance of an inhibitor must be evaluated in a cellular context.
Protocol: Cellular Target Engagement and Selectivity
-
Reagents and Materials:
-
Cell line expressing the target of interest
-
Fluorinated and non-fluorinated acrylamide inhibitors
-
Activity-based probes (ABPs) or competitive chemoproteomics reagents
-
SDS-PAGE and Western blotting reagents or mass spectrometer for proteomic analysis
-
-
Procedure:
-
Treat cells with varying concentrations of the inhibitors.
-
Lyse the cells and assess target engagement using a suitable method. For example, in a competitive profiling experiment, the inhibitor will compete with a broad-spectrum cysteine-reactive probe for binding to cellular proteins.
-
Analyze the proteome by mass spectrometry to identify the on-target and off-target proteins that are covalently modified by the inhibitor. This provides a global view of the inhibitor's selectivity in a native biological system.[11]
-
Visualization of Key Concepts
Caption: Mechanism of covalent inhibition by acrylamide inhibitors.
Caption: Experimental workflow for comparing acrylamide inhibitors.
Conclusion
The strategic use of fluorine in the design of acrylamide-based covalent inhibitors offers a powerful tool to modulate their pharmacological properties. While α-fluorination can enhance potency and selectivity, it may also increase intrinsic reactivity. A comprehensive and multi-faceted experimental approach is therefore essential to fully characterize and compare fluorinated and non-fluorinated acrylamide inhibitors. By carefully evaluating their biochemical kinetics, off-target reactivity, and cellular effects, researchers can make informed decisions in the design of next-generation covalent therapies with optimized efficacy and safety profiles. The continued exploration of such subtle but impactful chemical modifications will undoubtedly pave the way for the development of highly effective and selective covalent drugs for a range of challenging diseases.
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X-Chem. Refining covalent warhead reactivity: A new look at GSH reactivity assays. 2024. Available from: [Link]
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Safety Operating Guide
N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide proper disposal procedures
The compound N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide is a halogenated targeted covalent inhibitor (TCI) featuring an electrophilic acrylamide warhead (prop-2-enamide) and a fluorinated phenyl ring. In drug development and chemical proteomics, such molecules are designed to undergo hetero-Michael addition reactions with nucleophilic amino acids (typically cysteine)[1].
Due to its dual nature as a highly reactive acrylamide and a halogenated organic compound, its disposal requires strict adherence to institutional Environmental Health and Safety (EH&S) protocols and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2][3].
Here is the comprehensive operational guide for the safe handling, deactivation, and disposal of this compound in a professional laboratory setting.
Hazard Profiling and Waste Classification
Before initiating any disposal protocol, it is critical to classify the waste streams correctly. Acrylamides are highly toxic via inhalation and skin contact, acting as potential neurotoxins and carcinogens[4]. Furthermore, the presence of the fluorine atom dictates that this compound must be processed as Halogenated Organic Waste [5].
| Waste State | Primary Hazard Profile | EPA RCRA Classification | Required Waste Stream |
| Solid Powder | Inhalation, Dermal Toxicity | Characteristic / Listed | Halogenated Solid Waste |
| Organic Stock Solution | Flammable, Toxic, Penetrating | Halogenated Liquid | Halogenated Solvent Waste |
| Aqueous Assay Buffer | Toxic, Environmental Hazard | Aqueous Hazardous | Aqueous Halogenated Waste |
| Contaminated PPE/Consumables | Contact Toxicity | Solid Hazardous Debris | Solid Hazardous Waste |
Disposal Workflow and Decision Matrix
Decision matrix for the segregation and disposal of halogenated acrylamide waste streams.
Step-by-Step Operational Disposal Protocols
Protocol 1: Benchtop Chemical Quenching (For Liquid Assays)
Causality Principle: Unreacted acrylamides in assay buffers remain active electrophiles. By introducing an excess of a sacrificial nucleophile (a thiol), you force a hetero-Michael addition, effectively neutralizing the reactive warhead prior to bulk waste accumulation[1].
-
Calculate Excess: Determine the total molar amount of the acrylamide inhibitor in your spent assay buffer or stock solution.
-
Introduce Thiol: Add a 5- to 10-fold molar excess of a biological thiol, such as
-mercaptoethanol (BME) or dithiothreitol (DTT), to the solution. -
Incubate: Allow the solution to stir at room temperature for 30–60 minutes to ensure complete covalent adduction.
-
Designate as Waste: Crucial Note: Quenching only neutralizes the electrophilic warhead. The resulting fluorinated adduct is still highly toxic and must be disposed of as hazardous waste[1][6].
Protocol 2: Waste Segregation and Accumulation
Causality Principle: Halogenated solvents and organics must be strictly separated from non-halogenated waste. Incinerating halogenated waste generates corrosive halogen acids (e.g., hydrogen fluoride). If halogenated waste is mixed with non-halogenated waste, it exponentially increases disposal costs because the entire bulk drum must now be routed to a specialized incinerator equipped with high-efficiency caustic scrubbers[5][7].
-
Select Container: Use an EH&S-approved, chemically compatible safety can or high-density polyethylene (HDPE) carboy[5].
-
Segregate: Ensure the container is strictly designated for Halogenated Organic Waste . Do not mix with standard solvents like pure acetone or ethanol[5].
-
Labeling: Under EPA Subpart K regulations, the container must be explicitly labeled with the chemical name (or class), the primary hazard (e.g., "Toxic, Halogenated Organic"), and the accumulation start date[2].
-
Solid Waste: For contaminated pipette tips, bench paper, or solid powders, place them in a rigid, leak-proof container lined with clear plastic bags, separate from liquid waste[8].
Protocol 3: Institutional Collection and Final Thermal Treatment
Causality Principle: Laboratory personnel are responsible for "cradle-to-grave" tracking, but final destruction requires industrial thermal treatment. Halogenated organics exhibit high thermal oxidation stability and require extreme temperatures to break the carbon-halogen bonds safely[7].
-
EH&S Transfer: Once the accumulation container is full (or reaches the institutional time limit, typically 90–180 days), submit a hazardous waste pickup request to your institutional EH&S department[4][8].
-
Avoid Drain Disposal: Under no circumstances should any acrylamide solution or fluorinated organic be poured down the drain or evaporated in a fume hood[4][8].
-
Final Destruction (Informational): EH&S will consolidate the waste and transfer it to a licensed commercial facility. The standard EPA-approved treatment for halogenated organics is Rotary Kiln Incineration . These kilns operate at extremely high temperatures and are equipped with caustic scrubbers to neutralize the hydrogen fluoride gas produced during the combustion of the fluorinated phenyl ring, preventing environmental release[7].
References
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at:[Link]
-
Hazardous Waste Guidelines - Biological Sciences. University of California, San Diego. Available at:[Link]
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Personal protective equipment for handling N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Operational and Safety Guide for Handling N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Disclaimer: Specific toxicological and safety data for this compound are not publicly available. This guide is constructed based on the well-documented hazards of the acrylamide functional group, a class of compounds known for significant toxicity.[1][2] The protocols outlined here are conservative and designed to provide a high level of protection. A laboratory-specific risk assessment must be completed before commencing any work.
Hazard Analysis: A Structurally-Informed Perspective
The primary risks associated with this compound stem from its core chemical structure. Understanding this structure is key to anticipating and mitigating hazards.
-
The Acrylamide Moiety (prop-2-enamide): This is the dominant hazardous feature. Acrylamides are α,β-unsaturated carbonyl compounds, making them reactive electrophiles.[1][2] This reactivity is the basis of their toxicity.
-
Toxicity: Acrylamide itself is a known neurotoxin, a probable human carcinogen, and can cause reproductive harm.[3][4][5][6][7] It is readily absorbed through intact skin, and its dust presents a significant inhalation hazard.[3][4][8][9] Symptoms of exposure can be delayed, making it particularly insidious.[4][8]
-
Reactivity: The vinyl group can undergo rapid, potentially violent, polymerization when heated.[7][9][10]
-
-
The Substituted Phenyl Piperidine Moiety: The fluoro-phenyl and piperidine components are common in pharmacologically active molecules. While their specific contribution to the toxicity of this compound is unknown, their presence modifies the molecule's solubility and potential biological interactions. In the absence of specific data, the entire molecule must be treated as highly toxic.
Essential Protective & Operational Protocols
Given the presumed hazards, a multi-layered approach to safety is mandatory. This involves a combination of engineering controls, rigorous personal protective equipment (PPE), and meticulous handling procedures.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[4][10][11] This is critical to prevent the inhalation of airborne particles.[8][12]
-
Designated Area: Establish a designated area within the lab for working with this compound. Cover the work surface with absorbent, disposable bench pads to contain any potential spills and simplify decontamination.[10][11]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[10]
Personal Protective Equipment (PPE): A Comprehensive Barrier
No single piece of PPE is sufficient. The following ensemble is required to protect against all potential routes of exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Handling Solid (Weighing, Aliquoting) | Safety goggles and a full-face shield.[10][13][14] | Double-gloving with extended-cuff nitrile gloves.[10] | A fully buttoned lab coat, Tyvek sleeves to cover the wrist gap.[4][10][11] |
| Handling Solutions (<50 mL) | Safety goggles.[11][13] | Double-gloving with extended-cuff nitrile gloves.[10] | A fully buttoned lab coat. |
| Handling Solutions (>50 mL or Splash Risk) | Chemical splash goggles and a full-face shield.[10][13][14] | Heavy chemical-resistant gloves (e.g., Butyl) over nitrile gloves.[10][15] | A chemical-resistant apron over a lab coat.[13] |
Causality: Double gloving is essential as acrylamides can readily penetrate standard laboratory gloves.[4][10] A face shield is required when handling the powder because static electricity can cause particles to jump, posing a direct threat to the face and eyes.
Step-by-Step Procedural Guide
Safe Weighing Protocol for Solid Compound
The primary hazard during weighing is the generation of airborne dust. The following "weigh-in-hood" technique minimizes this risk.
-
Preparation: Inside the chemical fume hood, place a sealable container (e.g., a vial with a screw cap) on a tared weighing paper.
-
Aliquot Transfer: Carefully transfer the approximate amount of the solid compound into the container. Do not attempt to weigh directly onto the balance pan inside the hood.
-
Seal: Securely close the container lid.
-
Decontaminate: Wipe the exterior of the sealed container with a damp cloth to remove any adhering particles.
-
Weigh: Remove the sealed, decontaminated container from the fume hood and place it on the analytical balance to obtain the precise weight.
-
Return: Immediately return the sealed container to the designated work area within the fume hood for solution preparation.
Solution Preparation
-
Solvent Addition: Within the fume hood, uncap the container with the weighed solid. Using a pipette or graduated cylinder, add the desired solvent to the container.
-
Dissolution: Secure the cap and mix by gentle swirling or vortexing until the solid is fully dissolved. If sonication is required, ensure the container is tightly sealed and inspect for leaks afterward.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms (Toxic, Health Hazard).
Spill and Emergency Response Plan
Immediate and correct action is critical in the event of a spill or exposure.
Spill Cleanup
-
Small Liquid Spill (<10 mL) inside a Fume Hood:
-
Absorb the spill with a non-combustible material like sand or vermiculite.[16]
-
Using forceps, place the absorbent material and any contaminated bench pads into a dedicated hazardous waste bag.[16]
-
Decontaminate the spill area with a detergent and water solution, followed by a clean water rinse.[11] All cleaning materials must be disposed of as hazardous waste.[16]
-
-
Small Solid Spill (<1 g) inside a Fume Hood:
-
DO NOT DRY SWEEP.
-
Gently cover the spill with paper towels and dampen them with water to prevent dust from becoming airborne.[8]
-
Carefully wipe up the material with the damp towels.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.[8]
-
Decontaminate the surface as described for a liquid spill.
-
-
Large Spill or Any Spill Outside a Fume Hood:
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[12][17][18]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12][17][18]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[17]
Decontamination and Waste Disposal Plan
All materials that come into contact with this compound are considered hazardous waste.[3][11] Improper disposal is illegal and poses a significant environmental risk.[19]
-
Liquid Waste: Collect all waste solutions in a designated, sealed, and clearly labeled hazardous waste container. Separate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.[19]
-
Solid Waste: All contaminated solids, including gloves, bench pads, weigh papers, pipette tips, and cleanup materials, must be collected in a dedicated, sealed plastic bag or rigid container.[3][16][19]
-
Labeling: All waste containers must be labeled with a hazardous waste tag detailing the contents (e.g., "this compound waste in Acetonitrile" or "Solid waste contaminated with this compound").[16][19]
-
Pickup: Store waste in a designated Satellite Accumulation Area (SAA) and arrange for pickup by your institution's EHS department.[19] Do not allow waste to accumulate for more than 150 days or when the container is 3/4 full.[19]
Visual Workflow Summary
The following diagram outlines the critical safety workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
